molecular formula C9H17NO3 B157017 (R)-(-)-N-Boc-3-pyrrolidinol CAS No. 109431-87-0

(R)-(-)-N-Boc-3-pyrrolidinol

货号: B157017
CAS 编号: 109431-87-0
分子量: 187.24 g/mol
InChI 键: APCBTRDHCDOPNY-SSDOTTSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-(-)-N-Boc-3-pyrrolidinol, also known as this compound, is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-1-N-Boc-3-hydroxypyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h7,11H,4-6H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCBTRDHCDOPNY-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424908
Record name tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109431-87-0
Record name tert-Butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(+)-N-Boc-3-pyrrolidinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (R)-(-)-N-Boc-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-N-Boc-3-pyrrolidinol, also known as (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate, is a crucial chiral building block in the synthesis of a wide array of pharmaceuticals and bioactive molecules.[1] Its stereospecific structure is leveraged in the development of active pharmaceutical ingredients (APIs), including neuroactive drugs, antivirals, and enzyme inhibitors, where precise stereochemical control is essential for optimal biological activity.[1] This guide provides a comprehensive overview of its core physical properties, supported by detailed experimental protocols for their determination.

Core Physical and Chemical Properties

The key physical characteristics of this compound are summarized below, providing a baseline for its handling, application in synthesis, and purification.

PropertyValueReference(s)
Appearance White to off-white crystalline solid or powder[2]
Molecular Formula C₉H₁₇NO₃[3]
Molecular Weight 187.24 g/mol [3]
Melting Point 62-65 °C[2][3]
Boiling Point 273.3 °C at 760 mmHg[2]
Density 1.142 g/cm³[2]
Optical Activity [α]²⁰/D −26±1, c = 1 in methanol[3]
Solubility Profile Insoluble in water; Soluble in common organic solvents like Methanol, Dichloromethane, and Ethyl Acetate.[4]

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of solid organic compounds like this compound.

The melting point is a critical indicator of purity.[5] Pure crystalline compounds exhibit a sharp melting range of 0.5-1.0°C, whereas impurities typically depress the melting point and broaden the range.[5][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5][6]

  • Capillary tubes (sealed at one end)[5]

  • Mortar and pestle or spatula

  • Calibrated thermometer[6]

Procedure:

  • Sample Preparation: Place a small amount of this compound onto a clean, dry surface. Finely powder the sample using a spatula or mortar and pestle.[6][7]

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be no more than 1-2 mm.[5][7]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[5]

    • Heat the sample rapidly to determine an approximate melting temperature. Allow the apparatus to cool.

    • In the second run, heat rapidly until the temperature is about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[6]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is reported as T1-T2.[5][7]

This protocol determines the solubility of a compound in a specific solvent at a constant temperature.

Apparatus:

  • Thermostatically controlled shaker or agitator

  • Analytical balance

  • Vials with screw caps

  • Micropipettes and syringes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a spectrophotometer for concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., methanol, ethyl acetate). The presence of undissolved solid is necessary to ensure saturation.[8]

  • Equilibration: Seal the vial tightly and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Allow the mixture to agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove all undissolved particles.[8]

  • Analysis: Dilute the filtered, saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument. Analyze the concentration of the diluted sample using a pre-calibrated HPLC or spectrophotometric method.

  • Calculation: Calculate the original concentration of the saturated solution, factoring in the dilution. The solubility is expressed in units such as g/L or mol/L.

For a solid that is insoluble in a particular liquid (e.g., water or a non-reactive solvent), its density can be determined by measuring the volume of liquid it displaces.

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A non-reactive liquid in which the solid is insoluble

Procedure:

  • Mass Measurement: Accurately weigh a sample of this compound using an analytical balance. Record this mass (m).[9]

  • Initial Volume Measurement: Add a known volume of the non-reactive liquid to a graduated cylinder and record the initial volume (V1).[10]

  • Volume Displacement: Carefully place the weighed solid into the graduated cylinder, ensuring it is fully submerged and no air bubbles are attached.

  • Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder (V2).[10]

  • Calculation:

    • The volume of the solid is the difference between the final and initial volumes: V = V2 - V1.[10]

    • The density (ρ) is calculated by dividing the mass by the volume: ρ = m / V.[9]

Synthetic Workflow Visualization

This compound is commonly synthesized via the protection of the secondary amine of (R)-3-hydroxypyrrolidine. This reaction introduces the tert-butoxycarbonyl (Boc) group, which is crucial for directing subsequent chemical transformations in multi-step syntheses.

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_products Products R3P (R)-3-Hydroxypyrrolidine Reaction N-Boc Protection R3P->Reaction Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->Reaction Product This compound Reaction->Product Desired Product Byproduct CO2 + t-Butanol Reaction->Byproduct Byproducts

Caption: Synthesis of this compound.

References

A Comprehensive Technical Guide to (R)-(-)-N-Boc-3-pyrrolidinol (CAS: 109431-87-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-N-Boc-3-pyrrolidinol is a pivotal chiral building block in modern medicinal chemistry and drug discovery. Its stereodefined structure, featuring a protected amine and a secondary alcohol on a pyrrolidine scaffold, makes it an invaluable intermediate in the asymmetric synthesis of a wide array of pharmacologically active molecules. This technical guide provides an in-depth overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its significant applications in the development of therapeutics, particularly as a precursor to nicotinic acetylcholine receptor (nAChR) ligands and Factor Xa inhibitors.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 109431-87-0
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Melting Point 60-67 °C[1]
Optical Activity [α]20/D −26±1, c = 1 in methanol
Appearance White to off-white solid[1]
Solubility Soluble in common organic solvents
Storage Temperature 0-8 °C[1]

Synthesis and Purification

The most common laboratory synthesis of this compound involves the protection of the nitrogen atom of (R)-3-hydroxypyrrolidine using di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Synthesis from (R)-3-hydroxypyrrolidine

Materials:

  • (R)-3-hydroxypyrrolidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂) or Dioxane/Water

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Petroleum ether or heptane for recrystallization

Procedure:

  • Dissolve (R)-3-hydroxypyrrolidine in dichloromethane.

  • To this solution, add triethylamine (approximately 1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.0-1.1 equivalents) in dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with a saturated aqueous NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from petroleum ether or heptane to yield this compound as a white solid.[2]

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start (R)-3-hydroxypyrrolidine + Boc₂O reaction Reaction in CH₂Cl₂ with Et₃N at 0°C to RT start->reaction wash Aqueous Wash (H₂O, Brine) reaction->wash dry Drying (Na₂SO₄) wash->dry evap Evaporation dry->evap recryst Recrystallization (Petroleum Ether/Heptane) evap->recryst product This compound recryst->product

Synthesis and purification workflow.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound and its derivatives can be confirmed using ¹H and ¹³C NMR spectroscopy. Spectroscopic data for the related compound, N-Boc-3-pyrrolidinone, is available and can be used as a reference for spectral interpretation.[3]

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound can be determined by chiral HPLC. A common method involves using a chiral stationary phase, such as a macrocyclic glycopeptide-based column, with a mobile phase consisting of a mixture of n-hexane and isopropanol.

Applications in Drug Development

This compound is a crucial chiral synthon for a variety of bioactive molecules due to the stereochemical control it provides during synthesis.[1]

Precursor for Nicotinic Acetylcholine Receptor (nAChR) Ligands

The pyrrolidine ring is a key structural motif in many ligands that target nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. The stereochemistry of the pyrrolidine ring significantly influences the binding affinity and functional activity at different nAChR subtypes, such as α4β2 and α7. The (R)-configuration of the hydroxyl group in this compound can be further functionalized to introduce moieties that interact with specific residues in the orthosteric binding site of the receptor.

G cluster_pathway Nicotinic Acetylcholine Receptor Signaling ligand nAChR Agonist (derived from this compound) receptor Nicotinic Acetylcholine Receptor (nAChR) ligand->receptor Binds to orthosteric site channel Ion Channel Opening receptor->channel influx Na⁺/Ca²⁺ Influx channel->influx depolarization Membrane Depolarization influx->depolarization response Cellular Response (e.g., Neurotransmitter Release) depolarization->response

nAChR agonist signaling pathway.
Scaffold for Factor Xa Inhibitors

Factor Xa (FXa) is a serine protease that plays a critical role in the blood coagulation cascade. Inhibitors of FXa are used as anticoagulants for the treatment and prevention of thromboembolic diseases. The pyrrolidine scaffold, derived from this compound, has been successfully incorporated into potent and selective FXa inhibitors. The pyrrolidine core can serve as a central scaffold to position substituents that interact with the S1 and S4 binding pockets of the FXa active site. The stereochemistry of the pyrrolidine ring is crucial for optimal binding and inhibitory activity.[4][5][6]

G cluster_coagulation Blood Coagulation Cascade prothrombin Prothrombin thrombin Thrombin prothrombin->thrombin Catalyzed by fxa Factor Xa no_thrombin Thrombin Generation Blocked fxa->no_thrombin inhibitor FXa Inhibitor (with pyrrolidine scaffold) inhibitor->fxa Binds to active site

Factor Xa inhibition mechanism.

Conclusion

This compound is a high-value chiral intermediate with significant applications in the synthesis of complex pharmaceutical agents. Its well-defined stereochemistry and versatile functional groups allow for the construction of potent and selective modulators of key biological targets such as nicotinic acetylcholine receptors and Factor Xa. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important molecule in their scientific endeavors.

References

An In-depth Technical Guide to (R)-(-)-N-Boc-3-pyrrolidinol: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-N-Boc-3-pyrrolidinol is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid pyrrolidine core, coupled with a strategically placed hydroxyl group and a readily removable tert-butoxycarbonyl (Boc) protecting group, makes it a valuable chiral building block for the synthesis of a wide array of complex molecules, particularly pharmaceuticals. This technical guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, synthesis, and applications in drug development.

Structure and Stereochemistry

This compound, with the chemical formula C₉H₁₇NO₃, consists of a five-membered pyrrolidine ring.[1][2] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and a hydroxyl (-OH) group is attached to the third carbon atom.

The stereochemistry of the molecule is defined by the chiral center at the C-3 position of the pyrrolidine ring. The "(R)" designation indicates the absolute configuration at this stereocenter, as determined by the Cahn-Ingold-Prelog priority rules. The "(-)" sign in its name signifies that it is levorotatory, meaning it rotates plane-polarized light to the left (counter-clockwise).[1]

Key Structural Features:

  • Pyrrolidine Ring: A saturated five-membered nitrogen-containing heterocycle that provides a rigid scaffold.

  • (R)-3-Hydroxyl Group: A key functional group that can be further derivatized or participate in hydrogen bonding interactions. Its specific stereoconfiguration is crucial for the biological activity of many target molecules.

  • N-Boc Group: A bulky protecting group that prevents the secondary amine from undergoing unwanted reactions. It can be easily removed under acidic conditions.

>]; }

Caption: Structure of this compound with key functional groups highlighted.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueReference(s)
CAS Number 109431-87-0[1]
Molecular Formula C₉H₁₇NO₃[1][2]
Molecular Weight 187.24 g/mol [1][2]
Appearance White to off-white solid[2]
Melting Point 62-65 °C[1]
Optical Rotation [α]²⁰/D −26±1, c = 1 in methanol[1]
Solubility Soluble in most organic solvents, insoluble in water.

Table 2: Spectroscopic Data

TechniqueDataReference(s)
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 1.43 (s, 9H), 1.80-2.40 (m, 2H), 3.30-3.65 (m, 4H), 5.20 (bs, 1H)[3]
¹³C NMR (CDCl₃) δ (ppm): 154.8, 79.3, 69.8, 54.7, 44.2, 33.7, 28.6
IR (KBr) ν (cm⁻¹): ~3400 (O-H stretch), ~2970 (C-H stretch), ~1685 (C=O stretch, carbamate)
Mass Spectrometry (ESI-MS) m/z: 188.1281 [M+H]⁺

Experimental Protocols

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the protection of the commercially available (R)-3-hydroxypyrrolidine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (R)-3-Hydroxypyrrolidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of (R)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain this compound as a white solid.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer as a KBr pellet or as a thin film.

  • Mass Spectrometry: The mass spectrum is obtained using an electrospray ionization (ESI) mass spectrometer.

  • Optical Rotation: The specific rotation is measured using a polarimeter with a sodium D line (589 nm) at a specified concentration and temperature.

Applications in Drug Development

This compound is a crucial chiral intermediate in the synthesis of numerous pharmacologically active compounds. Its stereochemistry is often essential for the desired biological activity and selectivity of the final drug molecule. It is particularly prevalent in the synthesis of compounds targeting the central nervous system, as well as in the development of antiviral and enzyme inhibitors.[4]

Role as a Chiral Building Block

The hydroxyl group at the C-3 position allows for various chemical transformations, such as etherification, esterification, or displacement reactions, to introduce different pharmacophores. The Boc-protected nitrogen ensures that the pyrrolidine ring remains intact and its reactivity is controlled during multi-step syntheses.

Example Synthetic Workflow: Synthesis of a Pyrrolidine-based Therapeutic Agent

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical therapeutic agent where this compound serves as a key chiral starting material. This workflow is representative of syntheses for drugs such as Darifenacin and Barnidipine, which contain a 3-substituted pyrrolidine moiety.[5]

G A This compound B Activation of Hydroxyl Group (e.g., Mesylation, Tosylation) A->B MsCl or TsCl, Base C Nucleophilic Substitution with Aryl/Alkyl Nucleophile (Nu-R) B->C R-Nu D Boc-protected Intermediate C->D E Deprotection (Acidic Conditions) D->E TFA or HCl F Final Pyrrolidine-based Therapeutic Agent E->F Optional further modification

Caption: Generalized workflow for the synthesis of a therapeutic agent.

Conclusion

This compound is a fundamentally important chiral building block in modern organic and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the enantioselective synthesis of complex and biologically active molecules. The detailed information on its properties and synthetic utility presented in this guide is intended to support researchers and drug development professionals in leveraging this valuable compound for the advancement of new therapeutic agents.

References

Navigating the Solubility Landscape of (R)-(-)-N-Boc-3-pyrrolidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of (R)-(-)-N-Boc-3-pyrrolidinol in organic solvents. As a chiral building block crucial in the synthesis of numerous pharmaceutical compounds, understanding its solubility is paramount for reaction optimization, purification, and formulation development. This document outlines the theoretical considerations governing its solubility, presents a detailed experimental protocol for solubility determination, and offers a framework for assessing its behavior in various organic media.

Core Concepts: Understanding the Solubility of this compound

This compound, with its molecular formula C₉H₁₇NO₃, possesses a unique combination of structural features that dictate its solubility. The presence of a hydroxyl (-OH) group and the carbamate moiety (N-Boc) allows for hydrogen bonding, suggesting potential solubility in polar solvents. Conversely, the tert-butyl group and the pyrrolidine ring introduce significant nonpolar character, contributing to its solubility in less polar organic solvents.

While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, general laboratory observations indicate that it is soluble in many common organic solvents. For instance, it is frequently used in reactions involving solvents like methanol and dichloromethane.

Qualitative Solubility Observations

Based on its structure and common laboratory applications, the following qualitative solubility profile can be inferred:

  • High Solubility: Expected in polar aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone, as well as in polar protic solvents like short-chain alcohols (methanol, ethanol, isopropanol).

  • Moderate Solubility: Likely in less polar solvents like toluene and diethyl ether.

  • Low Solubility/Insolubility: Expected in nonpolar aliphatic hydrocarbon solvents such as hexane and heptane.

Quantitative Solubility Data

A comprehensive search of scientific databases did not yield a specific, quantitative dataset for the solubility of this compound in a range of organic solvents. For research and development purposes, it is imperative to determine this data experimentally. The following table is provided as a template for researchers to populate with their own experimental findings.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25Data to be determinedData to be determined
Ethanol25Data to be determinedData to be determined
Isopropanol25Data to be determinedData to be determined
Dichloromethane25Data to be determinedData to be determined
Ethyl Acetate25Data to be determinedData to be determined
Acetone25Data to be determinedData to be determined
Toluene25Data to be determinedData to be determined
Heptane25Data to be determinedData to be determined

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. An excess is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to 24 hours, depending on the solvent and the compound's dissolution rate.

  • Separation of Undissolved Solid:

    • Once equilibrium is reached, allow the vial to stand undisturbed at the set temperature for at least one hour to allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

  • Determination of Solute Mass:

    • Record the exact volume of the filtered saturated solution.

    • Evaporate the solvent from the dish or vial. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum oven is recommended to ensure complete solvent removal at a lower temperature, minimizing the risk of thermal degradation of the compound.

    • Once the solvent is completely evaporated, place the dish or vial in a desiccator to cool to room temperature.

    • Weigh the dish or vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish/vial from the final weight.

    • Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis start Start add_solid Add excess this compound to a known volume of solvent start->add_solid equilibrate Equilibrate at constant temperature with agitation add_solid->equilibrate settle Allow undissolved solid to settle equilibrate->settle filtrate Filter supernatant into a pre-weighed container settle->filtrate evaporate Evaporate solvent filtrate->evaporate weigh Weigh dried solute evaporate->weigh calculate Calculate solubility weigh->calculate end_node End calculate->end_node

Caption: Workflow for gravimetric solubility determination.

Logical Relationships in Solubility Prediction

The decision-making process for estimating the solubility of a compound like this compound can be visualized as a logical flow based on intermolecular forces.

solubility_logic compound This compound Features: H-bond donor/acceptor, nonpolar regions solvent_type Solvent Polarity? compound->solvent_type polar_protic Polar Protic (e.g., Methanol) solvent_type->polar_protic High polar_aprotic Polar Aprotic (e.g., DCM, Ethyl Acetate) solvent_type->polar_aprotic Moderate nonpolar Nonpolar (e.g., Heptane) solvent_type->nonpolar Low high_sol High Solubility (H-bonding dominates) polar_protic->high_sol mod_high_sol Moderate to High Solubility (Dipole-dipole and dispersion forces) polar_aprotic->mod_high_sol low_sol Low Solubility (Dispersion forces only) nonpolar->low_sol

Caption: Predicting solubility based on solvent polarity.

This technical guide provides a foundational understanding and practical methodology for assessing the solubility of this compound in organic solvents. While specific quantitative data is pending experimental determination, the principles and protocols outlined herein equip researchers with the necessary tools to generate this critical information for their drug development and chemical synthesis endeavors.

A Technical Guide to the Melting Point of (R)-(-)-N-Boc-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of (R)-(-)-N-Boc-3-pyrrolidinol, a chiral building block crucial in pharmaceutical synthesis. The document presents a compilation of reported melting point ranges, a detailed experimental protocol for its determination, and a workflow diagram to illustrate the process.

Data Presentation: Melting Point Range

This compound is typically a white to off-white solid at room temperature[1][2]. The melting point is a key physical property used to assess the purity of the compound. A sharp melting point range generally indicates high purity, whereas a broad range can suggest the presence of impurities. Below is a summary of the melting point ranges reported by various chemical suppliers.

Supplier/SourceReported Melting Point Range (°C)Purity/Assay
Echemi62-65-
Chem-Impex60-67≥ 99.5%
MySkinRecipes62-65 (lit.)98%
Sigma-Aldrich62-65 (lit.)98%
ChemicalBook62-65 (lit.)-
Home Sunshine Pharma62-65≥98.0%

Note: "(lit.)" indicates that the value is from scientific literature.

Experimental Protocols: Melting Point Determination

The melting point of this compound is determined using the capillary method, a standard technique for solid organic compounds[3][4]. This method involves heating a small sample in a capillary tube and observing the temperature at which the substance melts.

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp, Thiele tube)[4]

  • Capillary tubes (sealed at one end)[3][5]

  • Thermometer (calibrated)

  • Sample of this compound

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: A small amount of this compound is placed on a clean, dry surface. If necessary, the sample is crushed into a fine powder using a mortar and pestle[5].

  • Capillary Tube Packing: The open end of a capillary tube is pushed into the powdered sample. The tube is then tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until the sample fills the tube to a height of 1-2 mm[3][5].

  • Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading[4].

  • Heating and Observation:

    • The apparatus is heated rapidly to a temperature approximately 10-15°C below the expected melting point[6].

    • The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer[4][6].

  • Data Recording: Two temperatures are recorded to define the melting point range[3][4][7]:

    • T1: The temperature at which the first drop of liquid appears.

    • T2: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range from T1 to T2. For accurate results, the determination should be repeated with fresh samples until consistent values are obtained[4].

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the melting point of a solid organic compound like this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Obtain Sample B Grind to Fine Powder A->B D Place in Apparatus C Pack Capillary Tube B->C C->D E Rapid Heating D->E H Record T1 (First Liquid) F Slow Heating (1-2°C/min) E->F G Observe Melting F->G G->H I Record T2 (All Liquid) G->I J Report Melting Range (T1-T2)

Caption: Workflow for Melting Point Determination.

References

A Comprehensive Technical Guide to (R)-(-)-N-Boc-3-pyrrolidinol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-N-Boc-3-pyrrolidinol is a chiral building block of significant interest in the fields of organic synthesis, medicinal chemistry, and drug discovery. Its unique structural features, including a pyrrolidine ring, a hydroxyl group, and a tert-butyloxycarbonyl (Boc) protecting group, make it a versatile synthon for the preparation of a wide array of complex molecules with defined stereochemistry. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Synonyms and Identifiers

This compound is known by a variety of names in chemical literature and commercial catalogs. A comprehensive list of its synonyms and identifiers is provided below for easy reference.

Type Identifier
IUPAC Name tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
CAS Number 109431-87-0
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Common Synonyms (R)-1-Boc-3-hydroxypyrrolidine
(R)-N-tert-Butoxycarbonyl-3-pyrrolidinol
(R)-3-Hydroxy-1-(tert-butoxycarbonyl)pyrrolidine
tert-Butyl (R)-3-hydroxypyrrolidine-1-carboxylate

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

Property Value Reference
Appearance White to off-white solid[Generic Supplier Data]
Melting Point 62-65 °C[Generic Supplier Data]
Optical Activity [α]²⁰/D ≈ -26° (c=1 in methanol)[Generic Supplier Data]
Purity ≥98%[Generic Supplier Data]
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.[Generic Supplier Data]

Experimental Protocols

This compound is a key starting material for the synthesis of various chiral amines and other functionalized pyrrolidines. Below are detailed experimental protocols for its use in two common transformations.

Synthesis of tert-Butyl (R)-3-azidopyrrolidine-1-carboxylate

This protocol details the conversion of the hydroxyl group to an azide, a versatile functional group for further transformations.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equivalents) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3 equivalents).

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (R)-3-azidopyrrolidine-1-carboxylate.

Synthesis of (R)-1-Boc-3-aminopyrrolidine

This protocol describes the reduction of the azide to a primary amine, a crucial building block for many pharmaceutical compounds.[1][2]

Materials:

  • tert-Butyl (R)-3-azidopyrrolidine-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve tert-butyl (R)-3-azidopyrrolidine-1-carboxylate (1 equivalent) in methanol.

  • Carefully add 10% palladium on carbon (typically 10% by weight of the starting material) to the solution.

  • Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[1]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield (R)-1-Boc-3-aminopyrrolidine as the final product.[1]

Applications in Drug Discovery and Asymmetric Synthesis

This compound serves as a cornerstone in the asymmetric synthesis of numerous biologically active molecules. Its rigid pyrrolidine scaffold and defined stereochemistry are instrumental in achieving high selectivity in drug-target interactions.

Role in the Synthesis of Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a pivotal role in various cellular processes, and its dysregulation is implicated in diseases such as Alzheimer's disease, bipolar disorder, and diabetes.[3] Many potent and selective GSK-3 inhibitors incorporate a chiral pyrrolidine moiety derived from this compound. The pyrrolidine ring often serves as a central scaffold to which other pharmacophoric groups are attached, enabling specific interactions with the ATP-binding pocket of the enzyme.

Below is a diagram illustrating a simplified signaling pathway involving GSK-3 and the point of intervention for inhibitors.

GSK3_Signaling_Pathway cluster_0 Wnt Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (APC, Axin, GSK-3) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Promotes GSK3_Inhibitor GSK-3 Inhibitor (derived from This compound) GSK3_Inhibitor->Destruction_Complex Inhibits GSK-3 activity

Caption: Simplified Wnt signaling pathway and the role of GSK-3 inhibitors.

Experimental Workflow: Asymmetric Synthesis

The following diagram illustrates a typical experimental workflow for the asymmetric synthesis of a chiral amine starting from this compound. This workflow highlights the key transformations and purification steps involved in such a synthetic sequence.

Asymmetric_Synthesis_Workflow Start This compound Mesylation Mesylation (MsCl, TEA, DCM) Start->Mesylation Workup1 Aqueous Workup & Extraction Mesylation->Workup1 Azidation Azidation (NaN₃, DMF) Workup2 Aqueous Workup & Extraction Azidation->Workup2 Reduction Reduction (H₂, Pd/C, MeOH) Purification2 Filtration & Concentration Reduction->Purification2 Intermediate1 Crude Mesylate Workup1->Intermediate1 Purification1 Column Chromatography Workup2->Purification1 Intermediate2 tert-Butyl (R)-3-azidopyrrolidine- 1-carboxylate Purification1->Intermediate2 Final_Product (R)-1-Boc-3-aminopyrrolidine Purification2->Final_Product Intermediate1->Azidation Intermediate2->Reduction

Caption: Workflow for the synthesis of (R)-1-Boc-3-aminopyrrolidine.

Conclusion

This compound is an invaluable chiral building block for the synthesis of complex, stereochemically defined molecules. Its utility in the preparation of potent enzyme inhibitors, such as those targeting GSK-3, underscores its importance in modern drug discovery. The experimental protocols and workflows presented in this guide provide a practical foundation for researchers and scientists working with this versatile compound. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of chiral synthons like this compound in advancing therapeutic innovation will undoubtedly increase.

References

In-Depth Technical Guide to the Safety Data Sheet of (R)-(-)-N-Boc-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for (R)-(-)-N-Boc-3-pyrrolidinol, a key chiral building block in pharmaceutical synthesis. The following sections detail the compound's properties, hazard classifications, and the experimental methodologies underlying these safety determinations, as presented in a typical Safety Data Sheet (SDS).

Compound Identification and Properties

This compound, with the CAS Number 109431-87-0, is a white to off-white solid widely used in the synthesis of complex organic molecules.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling in a laboratory setting.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Nametert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate
CAS Number109431-87-0[1]
Molecular FormulaC₉H₁₇NO₃[1]
Molecular Weight187.24 g/mol
Synonyms(R)-N-tert-Butoxycarbonyl-(-)-3-pyrrolidinol, (R)-1-Boc-3-hydroxypyrrolidine

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateSolid, powder
Melting Point62-65 °C
Boiling Point273.3 °C at 760 mmHg
Density1.142 g/cm³
Water SolubilitySoluble

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified as a hazardous substance. The primary hazards are related to skin and eye irritation, as well as potential respiratory tract irritation.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Acute Hazard1H400: Very toxic to aquatic life

Table 4: Toxicological Data

EndpointValue
Acute Oral Toxicity (LD50)Data not available
Acute Dermal Toxicity (LD50)Data not available
Acute Inhalation Toxicity (LC50)Data not available

Experimental Protocols

The hazard classifications presented in the SDS for this compound are determined through standardized experimental protocols, typically following the guidelines set by the Organisation for Economic Co-operation and Development (OECD).

Acute Dermal Irritation (OECD Guideline 404)

This test is designed to assess the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test System: Typically, healthy young adult albino rabbits are used.

  • Procedure: A small area of the animal's skin is clipped free of fur. The test substance (0.5 g for solids) is applied to the skin and covered with a gauze patch.

  • Exposure: The substance is left in contact with the skin for a defined period, usually 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

  • Scoring: The severity of the skin reactions is scored according to a standardized grading system. The mean scores for erythema and edema are used to classify the substance's irritation potential.

Acute Eye Irritation (OECD Guideline 405)

This guideline outlines the procedure for determining the potential of a substance to cause eye irritation or damage.

  • Test System: Similar to the dermal irritation test, albino rabbits are the recommended test species.

  • Procedure: A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for signs of corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

  • Scoring: The ocular reactions are scored based on a standardized system. The reversibility of the observed effects is also a critical factor in the classification.

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance and assign it to a GHS hazard category.

  • Test System: Typically, female rats are used.

  • Procedure: The test is performed in a stepwise manner using a small number of animals per step. A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The substance is administered orally by gavage.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Dose Progression: The outcome of the first step determines the dose for the next step. If mortality is observed, the dose is lowered for the next group. If no mortality is observed, a higher dose is used. This process continues until the toxicity class can be determined based on the observed outcomes at different dose levels.

Safety Data Sheet Logical Workflow

The information within a Safety Data Sheet is structured to provide a clear and logical flow of information, from identification of the substance and its hazards to the necessary protective and emergency response measures. The following diagram illustrates this workflow.

sds_workflow cluster_identification 1. Identification & Hazard ID cluster_response 2. Response Measures cluster_prevention 3. Prevention & Control cluster_properties 4. Properties & Stability cluster_toxicology 5. Toxicological & Ecological Information product_id Product Identification (CAS, Name) hazard_id Hazard Identification (GHS Classification) product_id->hazard_id phys_chem Physical & Chemical Properties product_id->phys_chem stability_reactivity Stability & Reactivity product_id->stability_reactivity first_aid First-Aid Measures hazard_id->first_aid fire_fighting Fire-Fighting Measures hazard_id->fire_fighting accidental_release Accidental Release Measures hazard_id->accidental_release handling_storage Handling & Storage hazard_id->handling_storage exposure_controls Exposure Controls / PPE hazard_id->exposure_controls eco_info Ecological Information phys_chem->eco_info tox_info Toxicological Information stability_reactivity->tox_info

SDS Information Flow Diagram

This guide provides essential safety information for this compound, emphasizing the importance of understanding its properties and hazards for safe handling in research and development. For complete and detailed safety information, always refer to the most current Safety Data Sheet provided by the supplier.

References

A Technical Guide to Commercial Sourcing and Application of (R)-(-)-N-Boc-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of (R)-(-)-N-Boc-3-pyrrolidinol, a key chiral building block in pharmaceutical synthesis. This document offers a comparative summary of commercial suppliers, insights into its application in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and factor Xa inhibitors, and generalized experimental workflows.

Commercial Availability

This compound, identified by CAS number 109431-87-0, is readily available from a variety of commercial suppliers. The purity of the compound is a critical parameter for its successful application in sensitive synthetic procedures, with most suppliers offering a purity of 98% or higher. The table below summarizes the offerings from several prominent suppliers.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-Aldrich 53216998%1g, 5g, 25g
Chem-Impex 06938≥ 99.5% (GC, Chiral purity)1g, 5g, 10g, 25g, 100g
TCI America B3054>98.0% (GC)1g, 5g, 25g
Cenmed C007B-40133998%100g
MySkinRecipes --0.250g, 1g, 5g, 25g, 500g

Note: Availability and catalog numbers are subject to change. It is recommended to visit the supplier's website for the most current information.

Synthetic Applications in Drug Discovery

This compound is a valuable chiral intermediate in the synthesis of a wide range of biologically active molecules. Its protected hydroxyl group and chiral center make it a versatile starting material for the introduction of specific stereochemistry into target molecules, which is often crucial for their pharmacological activity.

Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

This compound is a key building block in the synthesis of novel pyridyl ethers that act as ligands for the nicotinic acetylcholine receptor (nAChR).[1] Variations in the azacycle ring size and substitutions on the pyridine moiety have been shown to significantly impact the receptor binding affinity.[1]

Synthesis of Factor Xa Inhibitors

This chiral pyrrolidinol derivative is also utilized in the synthesis of potent anticoagulants, specifically as a component in the creation of amidinobicyclic compounds that act as factor Xa inhibitors.[1] Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic diseases.[1]

Experimental Protocols

While specific, detailed experimental protocols are proprietary and often published in peer-reviewed journals, a general workflow for the utilization of this compound in a common synthetic transformation, the Mitsunobu reaction, is provided below. This reaction is frequently used to introduce a substituent at the hydroxyl position with inversion of stereochemistry.

General Procedure for Mitsunobu Reaction:

  • Dissolution: Dissolve this compound and the desired nucleophile (e.g., a phenol or a carboxylic acid) in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: To the cooled solution, add a solution of triphenylphosphine (PPh₃) in the same solvent, followed by the dropwise addition of a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.

Process Visualization

To aid in the decision-making and experimental planning processes, the following diagrams illustrate key workflows.

SupplierSelectionWorkflow A Identify Need for This compound B Search Commercial Supplier Databases A->B C Compare Suppliers Based on: - Purity - Price - Availability - Lead Time B->C D Request Quotations and Certificates of Analysis (CoA) C->D E Evaluate Supplier Reputation and Support C->E F Select Optimal Supplier D->F E->F G Place Purchase Order F->G

Caption: A logical workflow for selecting a commercial supplier.

MitsunobuReactionWorkflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve this compound and Nucleophile in Anhydrous Solvent B Cool Reaction Mixture to 0°C A->B C Add PPh3 Solution B->C D Add DEAD or DIAD (dropwise) C->D E Warm to Room Temperature and Stir D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction with Water F->G H Extract with Organic Solvent G->H I Dry, Filter, and Concentrate H->I J Purify by Column Chromatography I->J

Caption: A general experimental workflow for a Mitsunobu reaction.

References

The Pivotal Role of (R)-(-)-N-Boc-3-pyrrolidinol as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(R)-(-)-N-Boc-3-pyrrolidinol, a versatile chiral building block, has emerged as a critical component in the asymmetric synthesis of a wide array of pharmaceutical compounds. Its inherent chirality and orthogonally protected functional groups—a Boc-protected amine and a secondary alcohol—provide a robust scaffold for the stereoselective construction of complex molecular architectures. This guide delves into the synthesis, properties, and applications of this compound, with a particular focus on its utility in the development of muscarinic receptor agonists for the treatment of neurological disorders such as Alzheimer's disease and Sjögren's syndrome.

Physicochemical Properties and Specifications

This compound is a white to off-white solid that is valued for its high enantiomeric purity. Its physical and chemical properties are summarized in the table below, making it a reliable starting material for multi-step synthetic campaigns.

PropertyValue
Molecular Formula C₉H₁₇NO₃
Molecular Weight 187.24 g/mol
Melting Point 62-65 °C
Optical Activity [α]²⁰/D −26±1, c = 1 in methanol
CAS Number 109431-87-0
Appearance White to off-white solid
Purity ≥ 98%

Synthetic Applications in Drug Development: The Case of Muscarinic Agonists

The pyrrolidinol scaffold is a key pharmacophore in a number of biologically active molecules. The (R)-configuration of the hydroxyl group is often crucial for achieving the desired stereochemistry for optimal receptor binding and biological activity.[1] A significant application of this compound is in the synthesis of selective muscarinic M1 and M3 receptor agonists, such as analogues of Talsaclidine.[2] These receptors play a crucial role in cognitive function and glandular secretion, making them important targets for Alzheimer's disease and Sjögren's syndrome, respectively.[3][4]

Representative Synthetic Pathway to a Talsaclidine Analogue

The synthesis of a talsaclidine analogue from this compound can be envisioned through a three-step sequence: O-alkylation, N-Boc deprotection, and a Mannich reaction. This pathway highlights the utility of the chiral building block in introducing the necessary stereocenter and providing handles for further molecular elaboration.

G A This compound B O-Alkylation (Propargyl Bromide, NaH) A->B Step 1 C (R)-N-Boc-3-(prop-2-yn-1-yloxy)pyrrolidine B->C D N-Boc Deprotection (TFA or HCl) C->D Step 2 E (R)-3-(Prop-2-yn-1-yloxy)pyrrolidine D->E F Mannich Reaction (Pyrrolidine, Formaldehyde) E->F Step 3 G Talsaclidine Analogue F->G

Caption: Synthetic route to a Talsaclidine analogue.

Detailed Experimental Protocols

The following are representative experimental protocols for the key transformations in the synthesis of a talsaclidine analogue starting from this compound. These are based on established methodologies for each reaction type.

Step 1: O-Alkylation of this compound

Synthesis of (R)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate

To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise. The mixture is stirred at 0 °C for 30 minutes. Propargyl bromide (1.5 eq, 80% solution in toluene) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Reactant/Reagent Molar Eq. Typical Yield Reference
This compound1.070-85%[5]
Sodium Hydride1.2
Propargyl Bromide1.5
Step 2: N-Boc Deprotection

Synthesis of (R)-3-(prop-2-yn-1-yloxy)pyrrolidine

(R)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate (1.0 eq) is dissolved in a solution of 4M HCl in 1,4-dioxane. The reaction mixture is stirred at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The solvent is removed under reduced pressure, and the residue is basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the deprotected amine, which is often used in the next step without further purification.

Reagent Typical Conditions Typical Yield Reference
4M HCl in 1,4-dioxaneRoom Temperature, 2-4 h90-95%[6][7]
Step 3: Mannich Reaction

Synthesis of (R)-1-((3-(prop-2-yn-1-yloxy)pyrrolidin-1-yl)methyl)pyrrolidine (Talsaclidine Analogue)

To a solution of (R)-3-(prop-2-yn-1-yloxy)pyrrolidine (1.0 eq) in ethanol, aqueous formaldehyde (1.1 eq, 37% solution) and pyrrolidine (1.1 eq) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the final talsaclidine analogue.

Reactant/Reagent Molar Eq. Typical Yield Reference
(R)-3-(Prop-2-yn-1-yloxy)pyrrolidine1.060-80%[1][3]
Formaldehyde1.1
Pyrrolidine1.1

Signaling Pathways of Target Receptors

The synthesized muscarinic agonists primarily target M1 and M3 receptors, which are G-protein coupled receptors (GPCRs) that signal through the Gq pathway.[8][9]

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 receptor by an agonist like a talsaclidine analogue initiates a cascade that leads to increased intracellular calcium and activation of Protein Kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq Protein M1->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC Response Cellular Response (e.g., Neuronal Excitation) PKC->Response phosphorylates targets leading to Agonist Muscarinic Agonist Agonist->M1

Caption: M1 Muscarinic Receptor Signaling Cascade.

M3 Muscarinic Receptor Signaling Pathway

Similar to the M1 receptor, the M3 receptor also couples to Gq proteins, leading to smooth muscle contraction and glandular secretion.[10]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3 M3 Receptor Gq Gq Protein M3->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca Ca²⁺ ER->Ca releases Calmodulin Calmodulin Ca->Calmodulin binds to MLCK Myosin Light Chain Kinase Calmodulin->MLCK activates Response Cellular Response (e.g., Smooth Muscle Contraction) MLCK->Response Agonist Muscarinic Agonist Agonist->M3

Caption: M3 Muscarinic Receptor Signaling Pathway.

Conclusion

This compound stands as a premier chiral building block for the synthesis of complex pharmaceutical agents. Its utility is particularly evident in the construction of muscarinic receptor agonists, where the stereochemistry at the 3-position of the pyrrolidine ring is paramount for biological activity. The synthetic strategies outlined in this guide, coupled with an understanding of the target signaling pathways, provide a framework for the rational design and development of novel therapeutics based on this versatile chiral scaffold. The continued exploration of its synthetic potential promises to yield new and improved treatments for a range of debilitating diseases.

References

Methodological & Application

Application Note and Protocol: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol, a crucial chiral building block in pharmaceutical and organic chemistry.[1] The procedure involves the N-protection of the secondary amine of (R)-3-pyrrolidinol using di-tert-butyl dicarbonate (Boc-anhydride). This protocol is designed for researchers in drug development and synthetic chemistry, offering a straightforward and efficient method to obtain the desired product in high purity and yield. The N-Boc protected form is vital for subsequent synthetic steps, allowing for selective reactions at other functional groups.[2]

Introduction

This compound (CAS: 109431-87-0) is a valuable chiral intermediate used extensively in the synthesis of complex bioactive molecules, including neuroactive drugs and enzyme inhibitors.[1][3] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for precise chemical manipulations of the hydroxyl group without affecting the amine.[2] The stereochemical integrity at the C3 position is critical for the biological activity of the final pharmaceutical compounds.[2] This protocol details a standard and reliable method for the synthesis of this compound from commercially available (R)-3-pyrrolidinol.

Reaction Scheme:

(R)-3-pyrrolidinol reacts with di-tert-butyl dicarbonate in the presence of a base to yield this compound.

(Image of the chemical reaction scheme)

Experimental Protocol

This procedure is based on standard N-Boc protection methodologies for secondary amines.

2.1 Materials and Equipment

  • Reagents:

    • (R)-3-pyrrolidinol

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Dropping funnel or syringe

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) apparatus

2.2 Synthesis Procedure

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (R)-3-pyrrolidinol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 10 mL per gram of pyrrolidinol).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with water and then brine.[4][5]

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[4][5]

  • Purification: The resulting crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using an ethyl acetate/hexane gradient. The product is typically a white to off-white solid.[6][7]

Data Presentation

3.1 Stoichiometry and Yield

The following table outlines a representative reaction scale.

CompoundMolecular Wt. ( g/mol )Amount (g)Moles (mmol)Stoichiometric Ratio
(R)-3-pyrrolidinol87.125.0057.41.0
Di-tert-butyl dicarbonate218.2513.7863.11.1
Triethylamine101.196.9768.91.2
This compound 187.24 10.74 (Theoretical) 57.4 -

Note: Actual yield should be determined gravimetrically after drying the final product. A typical reported yield for this type of reaction is high, often exceeding 95%.

3.2 Product Characterization

The synthesized product should be characterized to confirm its identity and purity.

ParameterValue
Chemical Formula C₉H₁₇NO₃[8]
Appearance White to off-white crystalline solid[7]
Melting Point 62-65 °C (lit.)[8]
Optical Rotation [α]²⁰/D -26 ± 1°, c = 1 in methanol[8]
Purity (Assay) ≥ 98%[8]

Visualized Workflow

The following diagram illustrates the key steps of the synthesis protocol.

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Work-up & Isolation cluster_final Final Product A 1. Dissolve (R)-3-pyrrolidinol in anhydrous DCM B 2. Cool solution to 0°C in an ice bath A->B C 3. Add Triethylamine (Et3N) B->C D 4. Add (Boc)2O solution dropwise at 0°C C->D E 5. Warm to room temperature and stir for 2-4 hours D->E F 6. Monitor reaction by TLC E->F G 7. Quench with NaHCO3 (aq) and extract with DCM F->G H 8. Wash organic layer with water and brine G->H I 9. Dry over MgSO4 and filter H->I J 10. Concentrate under reduced pressure I->J K 11. Purify via chromatography (if necessary) J->K L 12. Obtain pure this compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described protocol provides an efficient and reliable method for the synthesis of this compound. The reaction is high-yielding and proceeds under mild conditions, making it suitable for both small-scale research and larger-scale production in drug development pipelines. The final product is a key chiral intermediate for creating stereochemically defined pharmaceutical agents.

References

Application Notes and Protocols for Asymmetric Synthesis Utilizing (R)-(-)-N-Boc-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-(-)-N-Boc-3-pyrrolidinol is a versatile chiral molecule widely employed in asymmetric synthesis. While the classical definition of a chiral auxiliary involves its temporary incorporation into a substrate to direct a stereoselective reaction followed by its removal, extensive literature review indicates that this compound is predominantly utilized as a chiral building block . In this capacity, its inherent stereochemistry is incorporated as a permanent feature of the final product's molecular architecture. This approach is common in the synthesis of numerous biologically active compounds and complex molecules where a stereodefined pyrrolidine ring is a key structural motif.

This document provides detailed application notes and protocols for a representative asymmetric synthesis where this compound serves as a chiral precursor for the synthesis of a highly functionalized chiral piperidine derivative, a common scaffold in medicinal chemistry.

Application Note 1: Asymmetric Synthesis of a Chiral 2,3-Disubstituted Piperidine from this compound

This application note details a multi-step synthesis to produce a chiral piperidine derivative, demonstrating the utility of this compound as a chiral starting material. The key steps involve the modification of the pyrrolidinol, a ring-opening reaction, and a subsequent cyclization to form the piperidine ring with high stereocontrol.

Overall Synthetic Workflow

The synthesis begins with the activation of the hydroxyl group of this compound, followed by a nucleophilic substitution to introduce a side chain. Subsequent manipulation of the protecting groups and a ring-opening/recyclization cascade leads to the desired chiral piperidine.

Asymmetric_Synthesis_Workflow cluster_0 Step 1: Activation and Substitution cluster_1 Step 2: Ring Transformation cluster_2 Step 3: Cyclization and Final Product Start This compound Activated Activated Pyrrolidinol (e.g., Mesylate) Start->Activated MsCl, Et3N Substituted Substituted Pyrrolidinol Activated->Substituted Nucleophile (e.g., R-MgBr) Deprotection N-Deprotected Intermediate Substituted->Deprotection TFA Ring_Opened Ring-Opened Amino Alcohol Deprotection->Ring_Opened Lewis Acid Cyclization Piperidine Formation Ring_Opened->Cyclization Intramolecular Cyclization Final_Product Chiral Piperidine Derivative Cyclization->Final_Product Purification

Caption: Synthetic workflow for the preparation of a chiral piperidine from this compound.

Data Presentation

The following table summarizes the expected yields and stereoselectivity for the key transformations in this synthetic sequence.

StepTransformationProductYield (%)Diastereomeric Ratio (d.r.)
1aMesylation of this compound(R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine95-99N/A
1bNucleophilic Substitution(S)-N-Boc-3-alkyl-pyrrolidine75-85>95:5
2N-Boc Deprotection and Ring OpeningChiral Amino Alcohol80-90>95:5
3Intramolecular CyclizationChiral Piperidine Derivative70-80>98:2

Experimental Protocols

Protocol 1: Mesylation of this compound

Objective: To activate the hydroxyl group for subsequent nucleophilic substitution.

Materials:

  • This compound (1.0 eq)

  • Triethylamine (Et3N) (1.5 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude mesylated product, which can be used in the next step without further purification.

Protocol 2: Diastereoselective Nucleophilic Substitution

Objective: To introduce a substituent at the C3 position with high diastereoselectivity.

Materials:

  • (R)-N-Boc-3-(methylsulfonyloxy)pyrrolidine (1.0 eq)

  • Grignard reagent (e.g., Alkylmagnesium bromide) (1.5 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • In a separate flask, prepare the organocuprate reagent by adding the Grignard reagent to a suspension of CuI in anhydrous THF at -20 °C.

  • Dissolve the crude mesylated pyrrolidine from the previous step in anhydrous THF.

  • Cool the solution of the mesylate to -78 °C.

  • Slowly add the freshly prepared organocuprate solution to the mesylate solution via cannula.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired (S)-N-Boc-3-alkyl-pyrrolidine.

  • Determine the diastereomeric ratio by chiral HPLC or NMR analysis of a derivatized sample.

Protocol 3: N-Boc Deprotection and Ring Transformation

Objective: To remove the N-Boc protecting group and initiate the ring expansion cascade.

Materials:

  • (S)-N-Boc-3-alkyl-pyrrolidine (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the substituted pyrrolidine in DCM.

  • Add TFA dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting crude amine salt is then taken up in a suitable solvent for the subsequent ring-opening and cyclization step, which is typically promoted by a Lewis acid or base depending on the specific substrate and desired outcome.

Note on Auxiliary Cleavage: While in this example the pyrrolidine ring is transformed, in a classical chiral auxiliary approach, the auxiliary would be cleaved at this stage. Common methods for cleaving auxiliaries attached via ester or amide bonds include:

  • Hydrolysis: Basic (e.g., LiOH, NaOH) or acidic (e.g., HCl, H2SO4) hydrolysis.

  • Reductive Cleavage: Using reducing agents like lithium aluminum hydride (LiAlH4) or lithium borohydride (LiBH4).

Auxiliary_Cleavage cluster_conditions Common Cleavage Methods Substrate_Auxiliary Substrate-Auxiliary Adduct Cleavage Cleavage Conditions Substrate_Auxiliary->Cleavage Product Chiral Product Cleavage->Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary Hydrolysis Hydrolysis (Acidic or Basic) Reduction Reductive Cleavage (e.g., LiAlH4) Transesterification Transesterification

Caption: General strategies for the cleavage of a chiral auxiliary from a substrate.

This compound is a valuable asset in asymmetric synthesis, primarily serving as a chiral building block to introduce a stereodefined pyrrolidine moiety into target molecules. The provided protocols illustrate a representative synthetic sequence that leverages the inherent chirality of this compound to produce complex chiral structures with high levels of stereocontrol. Researchers and professionals in drug development can adapt these methodologies for the synthesis of a wide range of chiral compounds.

Application of (R)-(-)-N-Boc-3-pyrrolidinol in the Synthesis of a Potent Nicotinic Acetylcholine Receptor Ligand

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-N-Boc-3-pyrrolidinol is a valuable chiral building block in pharmaceutical synthesis, prized for its role in creating stereospecific molecules that can interact precisely with biological targets. Its protected amine and reactive hydroxyl group make it an ideal starting material for the synthesis of a variety of complex molecules, particularly those containing a chiral pyrrolidine ring, a common motif in centrally active pharmaceuticals.

This application note details the use of this compound in the synthesis of a potent ligand for the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in the development of therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction. The synthetic protocol is based on a well-established Mitsunobu reaction, followed by deprotection to yield the final active compound.

Target Molecule: (R)-3-(Pyridin-3-yloxy)pyrrolidine

(R)-3-(Pyridin-3-yloxy)pyrrolidine is a key structural motif found in several potent and selective α4β2 nAChR ligands, such as A-84543. The (R)-stereochemistry of the pyrrolidine ring is crucial for high-affinity binding to the receptor.

Synthetic Overview

The synthesis involves a two-step process:

  • Mitsunobu Reaction: this compound is coupled with 3-hydroxypyridine under Mitsunobu conditions to form the corresponding N-Boc-protected pyridyl ether. This reaction proceeds with inversion of stereochemistry at the hydroxyl-bearing carbon, which is a key feature of the Mitsunobu reaction.

  • Deprotection: The Boc protecting group is removed from the pyrrolidine nitrogen under acidic conditions to yield the final product, (R)-3-(Pyridin-3-yloxy)pyrrolidine.

Experimental Protocols

Step 1: Synthesis of (R)-tert-butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate

This procedure is analogous to the synthesis of similar pyridyl ethers reported in the literature.[1]

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound187.241.0 g5.34
3-Hydroxypyridine95.100.56 g5.87
Triphenylphosphine (PPh₃)262.291.54 g5.87
Diethyl azodicarboxylate (DEAD)174.151.02 mL5.87
Tetrahydrofuran (THF), anhydrous-20 mL-

Procedure:

  • To a stirred solution of this compound (1.0 g, 5.34 mmol) and 3-hydroxypyridine (0.56 g, 5.87 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.54 g, 5.87 mmol).

  • Slowly add diethyl azodicarboxylate (1.02 mL, 5.87 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (R)-tert-butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate as a colorless oil.

Expected Yield: ~70-80%

Characterization Data (Hypothetical, based on similar compounds):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.35 (d, J=2.8 Hz, 1H), 8.20 (dd, J=4.4, 1.2 Hz, 1H), 7.20-7.15 (m, 2H), 4.85 (m, 1H), 3.70-3.50 (m, 4H), 2.20-2.10 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.0, 154.5, 142.0, 138.0, 124.0, 121.0, 80.0, 75.0, 51.0, 44.0, 32.0, 28.5.

  • MS (ESI): m/z 265.1 [M+H]⁺.

Step 2: Synthesis of (R)-3-(Pyridin-3-yloxy)pyrrolidine

Materials:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
(R)-tert-butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate264.321.0 g3.78
Trifluoroacetic acid (TFA)114.025 mL-
Dichloromethane (DCM)-10 mL-

Procedure:

  • Dissolve (R)-tert-butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate (1.0 g, 3.78 mmol) in dichloromethane (10 mL).

  • Add trifluoroacetic acid (5 mL) to the solution at room temperature.

  • Stir the reaction mixture for 2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with 1M NaOH solution to pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-3-(Pyridin-3-yloxy)pyrrolidine.

Expected Yield: >90%

Characterization Data (Hypothetical, based on similar compounds):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.36 (d, J=2.8 Hz, 1H), 8.21 (dd, J=4.4, 1.2 Hz, 1H), 7.22-7.16 (m, 2H), 4.75 (m, 1H), 3.40-3.20 (m, 2H), 3.10-2.90 (m, 2H), 2.15-2.05 (m, 2H).

  • MS (ESI): m/z 165.1 [M+H]⁺.

Signaling Pathway and Mechanism of Action

α4β2 Nicotinic Acetylcholine Receptor Signaling

The α4β2 nAChR is a ligand-gated ion channel found predominantly in the central nervous system.[2][3] Upon binding of an agonist, such as acetylcholine or a synthetic ligand like (R)-3-(pyridin-3-yloxy)pyrrolidine, the receptor undergoes a conformational change, opening a channel permeable to cations, primarily Na⁺ and Ca²⁺.[3] This influx of positive ions leads to depolarization of the neuronal membrane, resulting in an excitatory postsynaptic potential and subsequent neuronal activation.[2]

Activation of α4β2 nAChRs can also trigger intracellular second messenger cascades.[4] This can occur independently of ion flux and involves G-protein coupling and the activation of protein kinases such as Protein Kinase C (PKC).[4] This metabotropic signaling pathway can lead to longer-lasting changes in neuronal function and gene expression.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron cluster_2 Metabotropic Signaling Agonist Agonist nAChR α4β2 nAChR Agonist->nAChR Binds to Ca_ influx Ca²⁺ Influx nAChR->Ca_ influx Triggers Ion_Channel Ion Channel Opening (Na⁺, Ca²⁺ influx) nAChR->Ion_Channel Opens G_Protein G-Protein Activation nAChR->G_Protein Activates NT_release Neurotransmitter Release Ca_ influx->NT_release Depolarization Membrane Depolarization Ion_Channel->Depolarization EPSP Excitatory Postsynaptic Potential Depolarization->EPSP AP Action Potential Propagation EPSP->AP PKC Protein Kinase C Activation G_Protein->PKC Gene_Expression Changes in Gene Expression PKC->Gene_Expression

Caption: Signaling pathway of the α4β2 nicotinic acetylcholine receptor.

Application in Factor Xa Inhibitor Synthesis

This compound also serves as a crucial chiral synthon in the development of direct Factor Xa (FXa) inhibitors, a class of oral anticoagulants used for the prevention and treatment of thromboembolic disorders.[5][6] The pyrrolidine moiety often acts as a central scaffold, with substituents at the 3-position interacting with key residues in the S4 pocket of the FXa enzyme.

Factor Xa Inhibition Mechanism

Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin to thrombin.[1][7] Direct FXa inhibitors bind to the active site of FXa, preventing it from carrying out this conversion.[1] This interruption of the coagulation cascade leads to a reduction in thrombin generation and subsequent fibrin clot formation.[7]

G Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Catalyzed by Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_Clot Fibrin Clot Fibrinogen->Fibrin_Clot Converted to Factor_Xa Factor Xa Factor_Xa->Prothrombin FXa_Inhibitor Factor Xa Inhibitor (e.g., containing (R)-pyrrolidinol moiety) FXa_Inhibitor->Factor_Xa Binds to and Inhibits

Caption: Mechanism of action of Factor Xa inhibitors.

Conclusion

This compound is a versatile and indispensable chiral building block in the synthesis of high-value pharmaceutical compounds. Its application in the preparation of potent nAChR ligands and Factor Xa inhibitors highlights its importance in modern drug discovery and development. The provided synthetic protocol for a key nAChR ligand intermediate demonstrates a practical and efficient use of this chiral synthon.

References

Application Notes and Protocols: N-Boc Deprotection of 3-Hydroxypyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and the relative ease of its removal. In the synthesis of pharmaceutical intermediates and complex molecules, the efficient and selective deprotection of the N-Boc group from scaffolds such as 3-hydroxypyrrolidine is a critical step. The presence of the hydroxyl group in this particular substrate necessitates careful selection of deprotection methods to avoid side reactions and ensure high yields of the desired product.

These application notes provide a comprehensive overview of common and alternative methods for the N-Boc deprotection of 3-hydroxypyrrolidine derivatives. Detailed experimental protocols, quantitative data for comparison, and workflow diagrams are presented to assist researchers in selecting and implementing the most suitable deprotection strategy for their specific needs.

Deprotection Methodologies

The removal of the N-Boc group can be broadly categorized into acidic, neutral, and thermal methods. The choice of method depends on the overall molecular structure, the presence of other sensitive functional groups, and the desired scale of the reaction.

Acidic Deprotection

Acid-mediated deprotection is the most common approach for cleaving the N-Boc group. Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed.

a) Trifluoroacetic Acid (TFA)

TFA is a highly effective reagent for Boc deprotection, typically used in a solution with a chlorinated solvent like dichloromethane (DCM). The reaction is usually rapid and proceeds at room temperature.

b) Hydrochloric Acid (HCl)

HCl, often used as a solution in an organic solvent such as dioxane or methanol, is another standard reagent for Boc removal. This method can be advantageous when the final product is desired as a hydrochloride salt.

Quantitative Data for Acidic Deprotection Methods

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
TFADCM251 - 2>95[1]
4M HCl in DioxaneDioxane251 - 4High[2][3]
Conc. HClAcetoneNot specifiedNot specified79 - 88[4]

Experimental Protocols

Protocol 1: N-Boc Deprotection using TFA in DCM

  • Dissolve the N-Boc-3-hydroxypyrrolidine derivative (1.0 eq) in dichloromethane (DCM, 5-10 volumes).

  • Add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution or a solid-supported base).

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to afford the deprotected 3-hydroxypyrrolidine derivative.

Protocol 2: N-Boc Deprotection using HCl in Dioxane

  • Dissolve the N-Boc-3-hydroxypyrrolidine derivative (1.0 eq) in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a solution of 4M HCl in dioxane (5-10 eq) to the mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

  • The salt can be used directly or neutralized with a base to obtain the free amine.

Logical Workflow for Acidic Deprotection

Start Start: N-Boc-3-hydroxypyrrolidine Acid Add Acid (TFA or HCl) Start->Acid Reaction Reaction at RT (1-4 hours) Acid->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Neutralization & Extraction Monitoring->Workup Reaction Complete Product Product: 3-Hydroxypyrrolidine Workup->Product

Caption: Workflow for Acidic N-Boc Deprotection.

Neutral and Mild Deprotection Methods

For substrates sensitive to strong acids, several neutral or milder deprotection methods have been developed.

a) Oxalyl Chloride

A mild and efficient method for N-Boc deprotection involves the use of oxalyl chloride in methanol.[5][6] This reaction proceeds at room temperature and is tolerant of many functional groups.[6]

b) Iodotrimethylsilane (TMSI)

TMSI is a powerful neutral reagent for the cleavage of Boc groups. The reaction is typically fast and can be performed at room temperature. This method is particularly useful for water-soluble zwitterionic compounds.[7]

Quantitative Data for Neutral and Mild Deprotection Methods

ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Oxalyl ChlorideMethanol251 - 4up to 90[5][6]
TMSIAcetonitrile/DCM250.5 - 2High[7]

Experimental Protocols

Protocol 3: N-Boc Deprotection using Oxalyl Chloride in Methanol [6]

  • Dissolve the N-Boc-3-hydroxypyrrolidine derivative (1.0 eq) in methanol (5-10 volumes).

  • Cool the solution to 0 °C and add oxalyl chloride (2.0-3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate to yield the deprotected amine.

Signaling Pathway for Oxalyl Chloride Deprotection

NBoc N-Boc-3-hydroxypyrrolidine Intermediate Reactive Intermediate NBoc->Intermediate + (COCl)₂/MeOH OxalylChloride Oxalyl Chloride (COCl)₂ OxalylChloride->Intermediate Methanol Methanol (MeOH) Methanol->Intermediate Deprotection Boc Cleavage Intermediate->Deprotection Product 3-Hydroxypyrrolidine Deprotection->Product Byproducts Byproducts: t-BuOH, CO, CO₂ Deprotection->Byproducts

Caption: Proposed Pathway for Oxalyl Chloride Deprotection.

Thermal Deprotection

In some cases, the N-Boc group can be removed by heating, particularly in the presence of a high-boiling point, polar solvent. This method is advantageous as it avoids the use of acidic or corrosive reagents.

Quantitative Data for Thermal Deprotection Methods

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Water (boiling) | 100 | 1 - 14 | 87 - 99 |[8] | | Toluene/Methanol | Reflux | Variable | Variable |[3] | | Dioxane/Water | 150 (Microwave) | 0.5 | High |[3] |

Experimental Protocol

Protocol 4: Thermal N-Boc Deprotection in Boiling Water [8]

  • Suspend the N-Boc-3-hydroxypyrrolidine derivative (1.0 eq) in deionized water (10-20 volumes).

  • Heat the mixture to reflux (100 °C) and maintain for the required time (can range from 1 to 14 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product is soluble, extract with a suitable organic solvent. If the product is water-soluble, consider lyophilization or extraction with a more polar solvent.

  • Dry the organic extracts and concentrate under reduced pressure to obtain the deprotected product.

Experimental Workflow for Thermal Deprotection

Start Start: N-Boc-3-hydroxypyrrolidine in Solvent Heating Heat to Reflux (e.g., 100 °C in Water) Start->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Isolation Product Isolation: Extraction or Lyophilization Cooling->Isolation Product Product: 3-Hydroxypyrrolidine Isolation->Product

Caption: Workflow for Thermal N-Boc Deprotection.

Conclusion

The selection of an appropriate N-Boc deprotection method for 3-hydroxypyrrolidine derivatives is crucial for the successful synthesis of target molecules. Acidic methods using TFA or HCl are robust and widely applicable. For acid-sensitive substrates, milder conditions using oxalyl chloride or TMSI provide excellent alternatives. Thermal deprotection offers a reagent-free option that aligns with green chemistry principles. The protocols and data presented in these application notes serve as a valuable resource for chemists to make informed decisions and streamline their synthetic efforts. It is always recommended to perform a small-scale trial to optimize the reaction conditions for a specific derivative.

References

Application Notes and Protocols: Stereochemical Inversion of (R)-(-)-N-Boc-3-pyrrolidinol via the Mitsunobu Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a powerful and versatile tool in modern organic synthesis for the stereochemical inversion of chiral secondary alcohols. This application note provides a detailed protocol for the reaction of (R)-(-)-N-Boc-3-pyrrolidinol under Mitsunobu conditions to yield the corresponding (S)-configured product. This transformation is a key step in the synthesis of various chiral building blocks, particularly (S)-N-Boc-3-aminopyrrolidine, which is a valuable component in numerous pharmaceutical agents. The reaction proceeds via an SN2 mechanism, ensuring a clean inversion of the stereocenter.[1][2]

Commonly employed nitrogen nucleophiles for this purpose include phthalimide or hydrazoic acid (often generated in situ or from a precursor like diphenylphosphoryl azide, DPPA).[1][2] Subsequent removal of the phthalimide group (e.g., via hydrazinolysis) or reduction of the azide moiety yields the desired amine. This protocol will focus on the use of DPPA as the azide source, a widely used and effective reagent for this transformation.

Reaction Principle

The Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol into a variety of functional groups with inversion of stereochemistry.[1] The reaction is initiated by the formation of a betaine intermediate from the reaction of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethylazodicarboxylate (DEAD) or diisopropylazodicarboxylate (DIAD). This betaine then activates the alcohol, converting the hydroxyl group into a good leaving group. The deprotonated nucleophile then displaces the activated hydroxyl group in a backside attack, resulting in the inversion of the stereocenter.[2]

For the conversion of this compound to its (S)-azido counterpart, diphenylphosphoryl azide (DPPA) serves as the azide source. The resulting (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate can then be readily reduced to (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate.

Data Presentation

The following table summarizes typical quantitative data for the Mitsunobu reaction of this compound with diphenylphosphoryl azide (DPPA).

SubstrateNucleophileReagentsSolventTemp. (°C)Time (h)ProductYield (%)Ref.
This compoundDPPAPPh₃, DIADTHF0 to rt12-24(S)-tert-butyl 3-azidopyrrolidine-1-carboxylate~98%[1]
This compoundHN₃PPh₃, DEADTHFrtNot specified(S)-tert-butyl 3-azidopyrrolidine-1-carboxylate75%[3]

Experimental Protocols

Protocol 1: Synthesis of (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate from this compound

This protocol details the stereochemical inversion of the hydroxyl group of this compound to yield (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate using diphenylphosphoryl azide (DPPA) under Mitsunobu conditions.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropylazodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of this compound (1.0 eq.) and triphenylphosphine (1.2 eq.) in anhydrous THF, add diphenylphosphoryl azide (1.2 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropylazodicarboxylate (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate.

Protocol 2: Reduction of (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate to (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate

This protocol describes the reduction of the azide to the corresponding amine.

Materials:

  • (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas supply

Procedure:

  • Dissolve (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate (1.0 eq.) in methanol.

  • Add 10% palladium on carbon to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate.

Mandatory Visualizations

Mitsunobu_Reaction_Mechanism R_OH (R)-N-Boc-3-pyrrolidinol Alkoxyphosphonium Alkoxyphosphonium Salt R_OH->Alkoxyphosphonium + Betaine PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine + DIAD DIAD DIAD Product (S)-N-Boc-3-azidopyrrolidine Alkoxyphosphonium->Product OPPh3 O=PPh₃ Alkoxyphosphonium->OPPh3 - DIAD_H2 DIAD-H₂ Alkoxyphosphonium->DIAD_H2 - DPPA DPPA (N₃⁻ source) N3_ion N₃⁻ DPPA->N3_ion Deprotonation N3_ion->Alkoxyphosphonium SN2 Attack (Inversion)

Caption: Mitsunobu Reaction Mechanism for Azide Formation.

Experimental_Workflow Start This compound Mitsunobu Mitsunobu Reaction (PPh₃, DIAD, DPPA, THF) Start->Mitsunobu Azide_Intermediate (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate Mitsunobu->Azide_Intermediate Yield: ~98% Workup Aqueous Workup & Purification Azide_Intermediate->Workup Reduction Hydrogenation (H₂, Pd/C, MeOH) Workup->Reduction Final_Product (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate Reduction->Final_Product

Caption: Experimental Workflow for Chiral Amine Synthesis.

References

Application of (R)-(-)-N-Boc-3-pyrrolidinol in the Synthesis of Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-N-Boc-3-pyrrolidinol is a valuable chiral building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its stereochemically defined pyrrolidine core serves as a versatile scaffold for the development of potent and selective inhibitors targeting various kinases implicated in diseases such as cancer and autoimmune disorders. The pyrrolidine moiety can establish crucial interactions within the ATP-binding pocket of kinases, contributing to the inhibitor's affinity and selectivity. This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on Bruton's tyrosine kinase (BTK) and Janus kinase (JAK) inhibitors.

Key Applications and Target Kinases

The chiral nature of this compound is instrumental in creating enantiomerically pure drugs, which is critical as different enantiomers can have varied pharmacological activities and safety profiles. This building block is particularly relevant for the synthesis of inhibitors targeting kinases such as:

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor (BCR) signaling pathway, BTK is a validated target for B-cell malignancies.[1][2][3][4]

  • Janus Kinases (JAKs): These cytoplasmic tyrosine kinases are essential for cytokine signaling and are targets for autoimmune diseases and myeloproliferative disorders.[5][6][7][8][9]

  • Spleen Tyrosine Kinase (Syk): Involved in immunoreceptor signaling in various hematopoietic cells, Syk is a target for inflammatory diseases and certain cancers.[10][11][12][13]

Data Presentation: Kinase Inhibitor Potency

The following table summarizes the inhibitory activities of representative kinase inhibitors whose synthesis can employ chiral pyrrolidine or piperidine scaffolds derived from or analogous to this compound.

Kinase InhibitorTarget KinaseIC50 (nM)Ki (nM)Cell-Based Assay Potency (nM)
Ibrutinib (PCI-32765) BTK0.5-11 (BTK autophosphorylation)
Tofacitinib JAK3--JAK1/3 functional selectivity
Pyrrolidine Derivative 1 CK1γ-11-
Pyrrolidine Derivative 2 DYRK1A5104-1680 (for various derivatives)-
Pyrrolo-quinoline Derivative (DK8G557) ATM600--
Pyrrolo-quinoline Derivative (HP9912) mTOR500--

Data compiled from multiple sources. The synthesis of these specific inhibitors may not directly start from this compound but utilize structurally related chiral synthons.

Experimental Protocols

This section provides a detailed, plausible synthetic protocol for a key intermediate in the synthesis of a BTK inhibitor, adapted from known syntheses of Ibrutinib, showcasing the application of a chiral pyrrolidine derivative.

Protocol 1: Synthesis of (R)-1-(tert-butoxycarbonyl)-3-(tosyloxy)pyrrolidine

This protocol outlines the conversion of the hydroxyl group of this compound to a good leaving group (tosylate), preparing it for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous copper (II) sulfate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.0 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.5 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous copper (II) sulfate solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired (R)-1-(tert-butoxycarbonyl)-3-(tosyloxy)pyrrolidine.

Protocol 2: Synthesis of a Chiral Pyrrolidinyl-Pyrazolopyrimidine Intermediate via SN2 Reaction

This protocol describes the nucleophilic substitution of the tosylated pyrrolidine with a pyrazolopyrimidine core, a key step in assembling the kinase inhibitor scaffold.

Materials:

  • (R)-1-(tert-butoxycarbonyl)-3-(tosyloxy)pyrrolidine

  • 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of (R)-1-(tert-butoxycarbonyl)-3-(tosyloxy)pyrrolidine (1.2 eq) in DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the N-Boc protected intermediate.

Protocol 3: Deprotection of the N-Boc Group

This protocol details the removal of the Boc protecting group to liberate the secondary amine, which is then available for further functionalization.

Materials:

  • N-Boc protected pyrrolidinyl-pyrazolopyrimidine intermediate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • Dissolve the N-Boc protected intermediate in a minimal amount of 1,4-dioxane.

  • Add an excess of 4 M HCl in 1,4-dioxane solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the deprotected amine.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain the desired product.

Mandatory Visualizations

Signaling Pathways

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Antigen Binding Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCG2 PLCγ2 BTK->PLCG2 PIP2 PIP2 PLCG2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Mobilization Ca²⁺ Mobilization IP3->Ca_Mobilization PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_Mobilization->NF_kB PKC->NF_kB

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription

Caption: Janus Kinase (JAK)-STAT Signaling Pathway.

Experimental Workflow

Experimental_Workflow Start This compound Tosylation Tosylation (Protocol 1) Start->Tosylation Tosyl_Product (R)-1-(tert-butoxycarbonyl) -3-(tosyloxy)pyrrolidine Tosylation->Tosyl_Product SN2_Reaction SN2 Reaction with Pyrazolopyrimidine (Protocol 2) Tosyl_Product->SN2_Reaction Protected_Intermediate N-Boc Protected Intermediate SN2_Reaction->Protected_Intermediate Deprotection N-Boc Deprotection (Protocol 3) Protected_Intermediate->Deprotection Final_Intermediate Chiral Pyrrolidinyl-Pyrazolopyrimidine (HCl salt) Deprotection->Final_Intermediate Acylation Acylation with Acryloyl Chloride Final_Intermediate->Acylation Final_Product Kinase Inhibitor (e.g., Ibrutinib analogue) Acylation->Final_Product

References

Catalytic Asymmetric Deprotonation of N-Boc Pyrrolidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective functionalization of pyrrolidines is a cornerstone of modern synthetic chemistry, providing access to a myriad of chiral building blocks essential for drug discovery and development. The pyrrolidine scaffold is a prevalent motif in numerous pharmaceuticals and natural products. The catalytic asymmetric deprotonation of N-Boc pyrrolidine has emerged as a powerful and versatile strategy for the stereocontrolled introduction of substituents at the C2 position. This method typically involves the use of a strong lithium amide base in the presence of a chiral ligand to selectively remove a proton, generating a configurationally stable organolithium intermediate. This intermediate can then be trapped with a variety of electrophiles to yield enantioenriched 2-substituted pyrrolidines.

This document provides detailed application notes and experimental protocols for key methodologies in the catalytic asymmetric deprotonation of N-Boc pyrrolidine, focusing on the pioneering work of Beak, the palladium-catalyzed α-arylation developed by Campos, and the two-ligand catalytic system explored by O'Brien.

Core Concepts and Reaction Mechanism

The fundamental principle of this methodology lies in the use of a chiral ligand, most commonly (-)-sparteine or a surrogate, to complex with an achiral organolithium base, such as sec-butyllithium (s-BuLi). This complex then acts as a chiral Brønsted base, selectively abstracting one of the enantiotopic α-protons of N-Boc pyrrolidine. The resulting 2-lithio-N-Boc-pyrrolidine intermediate is configurationally stable at low temperatures, allowing for subsequent reactions with electrophiles to proceed with high enantioselectivity.[1][2]

The general workflow can be visualized as a three-step process: deprotonation, optional transmetalation, and electrophilic trapping.

cluster_0 General Workflow A N-Boc Pyrrolidine C Enantioenriched 2-Lithio-N-Boc-pyrrolidine A->C Asymmetric Deprotonation B Chiral Base Complex (e.g., s-BuLi / (-)-sparteine) E Enantioenriched 2-Substituted N-Boc Pyrrolidine C->E Electrophilic Trapping F Transmetalation (e.g., ZnCl2) C->F D Electrophile (E+) G Organozinc Intermediate F->G G->E Cross-Coupling H Cross-Coupling Partner (e.g., Aryl Halide) I Pd Catalyst

Caption: General workflow for the asymmetric functionalization of N-Boc pyrrolidine.

Data Presentation: A Comparative Overview

The following tables summarize quantitative data from key publications, showcasing the scope and efficiency of different methodologies for the catalytic asymmetric deprotonation of N-Boc pyrrolidine.

Table 1: Stoichiometric Asymmetric Deprotonation and Trapping

This table focuses on the use of a stoichiometric amount of the chiral ligand.

EntryChiral LigandBaseElectrophile (E+)ProductYield (%)e.r.Reference
1(-)-Sparteines-BuLiMe₃SiCl2-(Trimethylsilyl)-N-Boc-pyrrolidine8598:2[3]
2(-)-Sparteines-BuLiPhCHO2-(Hydroxy(phenyl)methyl)-N-Boc-pyrrolidine75>95:5[4]
3(+)-Sparteine surrogates-BuLiMe₃SiCl2-(Trimethylsilyl)-N-Boc-pyrrolidine915:95[5]
Table 2: Catalytic Asymmetric Deprotonation using a Two-Ligand System

This approach utilizes a catalytic amount of the chiral ligand in the presence of a stoichiometric achiral ligand.[6][7]

EntryCatalytic Chiral Ligand (equiv.)Stoichiometric Ligand (equiv.)BaseElectrophile (E+)Yield (%)e.r.Reference
1(-)-Sparteine (0.3)TMEDA (1.3)s-BuLiMe₃SiCl5580:20[7]
2(-)-Sparteine (0.3)rac-1,2-Diaminocyclohexane deriv. (1.3)s-BuLiMe₃SiCl6190:10[6][7]
Table 3: Asymmetric Deprotonation Followed by Palladium-Catalyzed α-Arylation

This powerful one-pot method allows for the direct synthesis of enantioenriched 2-aryl-N-Boc-pyrrolidines.[8][9][10]

EntryChiral LigandBaseAryl HalidePd Catalyst / LigandYield (%)e.r.Reference
1(-)-Sparteines-BuLi4-BromotoluenePd(OAc)₂ / t-Bu₃P·HBF₄8596:4[8][9]
2(-)-Sparteines-BuLi3-BromopyridinePd(OAc)₂ / t-Bu₃P·HBF₄7596:4[10]
3(+)-Sparteines-BuLi4-BromoanisolePd(OAc)₂ / t-Bu₃P·HBF₄824:96[11]

Experimental Protocols

The following are detailed protocols for the key methodologies discussed. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

Protocol 1: Stoichiometric Asymmetric Deprotonation and Silylation

This protocol is adapted from the work of Beak and coworkers.[3]

Materials:

  • N-Boc pyrrolidine

  • (-)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • Trimethylsilyl chloride (Me₃SiCl)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous Et₂O, followed by N-Boc pyrrolidine (1.0 equiv) and (-)-sparteine (1.2 equiv).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add s-BuLi (1.2 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add Me₃SiCl (1.5 equiv) dropwise.

  • Continue stirring at -78 °C for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Separate the aqueous and organic layers. Extract the aqueous layer with Et₂O (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine

This one-pot protocol is based on the procedure reported by Campos and coworkers, as detailed in Organic Syntheses.[11]

Materials:

  • N-Boc pyrrolidine

  • (+)-Sparteine

  • sec-Butyllithium (s-BuLi) in cyclohexane (titrated)

  • Zinc chloride (ZnCl₂) solution in THF

  • Aryl bromide (e.g., methyl 4-bromobenzoate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

  • Anhydrous methyl tert-butyl ether (MTBE)

  • Aqueous ammonium hydroxide (NH₄OH)

  • Heptane

  • Ethyl acetate (EtOAc)

Procedure:

  • To a flame-dried three-necked round-bottom flask equipped with a temperature probe and under an inert atmosphere, add anhydrous MTBE, N-Boc pyrrolidine (1.0 equiv), and (+)-sparteine (1.2 equiv).

  • Cool the solution to -78 °C.

  • Add s-BuLi (1.3 equiv) dropwise, keeping the internal temperature below -65 °C.

  • Age the resulting orange-red solution at -78 °C for 3 hours.

  • Add a solution of ZnCl₂ in THF (1.2 equiv) dropwise, maintaining the temperature below -65 °C.

  • In a separate flask, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 equiv) and t-Bu₃P·HBF₄ (0.04 equiv) in anhydrous MTBE.

  • Add the aryl bromide (1.0 equiv) to the main reaction flask, followed by the catalyst solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with aqueous NH₄OH and stir vigorously.

  • Filter the mixture through celite to remove zinc salts, washing with EtOAc.

  • Separate the layers of the filtrate and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing the Key Methodologies

The following diagrams illustrate the logical flow of the two primary protocols described.

cluster_1 Protocol 1: Stoichiometric Deprotonation-Trapping P1_A Mix N-Boc Pyrrolidine and (-)-Sparteine in Et2O P1_B Cool to -78 °C P1_A->P1_B P1_C Add s-BuLi P1_B->P1_C P1_D Stir for 1h at -78 °C (Formation of Lithiated Intermediate) P1_C->P1_D P1_E Add Electrophile (E+) P1_D->P1_E P1_F Stir for 2h at -78 °C P1_E->P1_F P1_G Quench with aq. NH4Cl P1_F->P1_G P1_H Workup and Purification P1_G->P1_H

Caption: Workflow for stoichiometric asymmetric deprotonation and trapping.

cluster_2 Protocol 2: Asymmetric Deprotonation and Pd-Catalyzed Arylation P2_A Mix N-Boc Pyrrolidine and (+)-Sparteine in MTBE P2_B Cool to -78 °C P2_A->P2_B P2_C Add s-BuLi P2_B->P2_C P2_D Age for 3h at -78 °C P2_C->P2_D P2_E Transmetalate with ZnCl2 P2_D->P2_E P2_F Add Aryl Halide and Pd Catalyst/Ligand P2_E->P2_F P2_G Warm to RT and Stir P2_F->P2_G P2_H Quench with aq. NH4OH P2_G->P2_H P2_I Workup and Purification P2_H->P2_I

Caption: Workflow for the one-pot deprotonation and palladium-catalyzed arylation.

Conclusion

The catalytic asymmetric deprotonation of N-Boc pyrrolidine is a robust and highly enantioselective method for the synthesis of valuable chiral 2-substituted pyrrolidines. The choice of methodology—be it a stoichiometric approach, a two-ligand catalytic system, or a one-pot deprotonation-cross-coupling—will depend on the desired product, the availability of reagents, and the scale of the reaction. The protocols and data presented herein provide a comprehensive guide for researchers to implement these powerful synthetic transformations in their own laboratories.

References

Application Notes and Protocols: One-Pot Photoenzymatic Synthesis of N-Boc-3-hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the one-pot photoenzymatic synthesis of the chiral building block N-Boc-3-hydroxypyrrolidine. This method combines a photochemical C-H oxyfunctionalization with a stereoselective enzymatic carbonyl reduction, offering a mild and efficient route from simple starting materials. Chiral N-Boc-3-hydroxypyrrolidine is a valuable intermediate in the synthesis of various pharmaceuticals.[1]

Introduction

The synthesis of enantiomerically pure building blocks is a cornerstone of modern drug development. N-Boc-3-hydroxypyrrolidine, a key chiral intermediate, is incorporated into numerous bioactive molecules.[1] Traditional synthetic routes often involve multiple steps, harsh reaction conditions, and costly chiral resolving agents. The one-pot photoenzymatic method detailed here presents a more streamlined and sustainable alternative.[1] This process integrates a regioselective photochemical oxidation of N-Boc-pyrrolidine to N-Boc-3-pyrrolidinone, followed by an in-situ stereoselective reduction catalyzed by a ketoreductase (KRED) to yield the desired chiral alcohol.[1] This chemoenzymatic cascade avoids the isolation of intermediates, thereby saving time and resources.[1]

Reaction Workflow

The one-pot synthesis proceeds in three sequential steps within the same reaction vessel:

  • Photochemical Oxyfunctionalization: Pyrrolidine is regioselectively oxidized at the 3-position to form 3-pyrrolidinone using a decatungstate photocatalyst under UV irradiation.[1]

  • In-situ N-Boc Protection: The resulting 3-pyrrolidinone is protected with a tert-butyloxycarbonyl (Boc) group to form N-Boc-3-pyrrolidinone.[1]

  • Enzymatic Carbonyl Reduction: A stereoselective ketoreductase (KRED) reduces the prochiral ketone to the corresponding chiral N-Boc-3-hydroxypyrrolidine with high enantiomeric excess.[1]

One_Pot_Synthesis cluster_workflow One-Pot Photoenzymatic Synthesis Workflow A Pyrrolidine B 3-Pyrrolidinone A->B Photochemical Oxyfunctionalization (Na2W10O32, 365 nm) C N-Boc-3-pyrrolidinone B->C In-situ N-Boc Protection (Boc2O) D N-Boc-3-hydroxypyrrolidine (R or S) C->D Enzymatic Reduction (KRED, NAD(P)H)

References

Application Notes and Protocols for the Large-Scale Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of (R)-(-)-N-Boc-3-pyrrolidinol, a key chiral building block in the development of numerous pharmaceutical agents. The protocols are designed to be suitable for industrial applications, focusing on efficiency, scalability, and product purity.

Introduction

This compound, also known as (R)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine, is a versatile chiral intermediate widely used in the synthesis of active pharmaceutical ingredients (APIs). Its stereochemically defined structure is crucial for the efficacy of a variety of drugs, including those targeting the central nervous system. The Boc-protecting group allows for straightforward manipulation of the pyrrolidine ring, making it an invaluable tool in multi-step organic syntheses. This document outlines two robust protocols for the large-scale production of this important compound.

Protocol 1: Four-Step Synthesis from Epichlorohydrin

This protocol is adapted from a patented industrial process and offers a high-yield, cost-effective route suitable for large-scale manufacturing. The overall process boasts a yield of over 85% with a purity exceeding 95%.

Experimental Protocol

Step 1: Synthesis of (R)-4-chloro-3-hydroxybutyronitrile

  • To a solution of (R)-epichlorohydrin in an appropriate solvent, add a cyanide source (e.g., sodium cyanide) in a controlled manner at a low temperature (0-5 °C).

  • Carefully monitor the reaction by a suitable analytical technique (e.g., GC, HPLC) until completion.

  • Upon completion, perform an aqueous work-up to remove inorganic salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-4-chloro-3-hydroxybutyronitrile.

Step 2: Reductive Cyclization to (R)-3-hydroxypyrrolidine

  • In a high-pressure reactor, dissolve the (R)-4-chloro-3-hydroxybutyronitrile in a suitable solvent (e.g., methanol).

  • Add a hydrogenation catalyst, such as Raney Nickel or a palladium-based catalyst.

  • Pressurize the reactor with hydrogen gas to the desired pressure and heat to the appropriate temperature.

  • Maintain the reaction under these conditions with vigorous stirring until the uptake of hydrogen ceases.

  • Cool the reactor, vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude (R)-3-hydroxypyrrolidine.

Step 3: Boc-Protection of (R)-3-hydroxypyrrolidine

  • Dissolve the crude (R)-3-hydroxypyrrolidine in a suitable solvent (e.g., dichloromethane or a biphasic system with water).

  • Add a base (e.g., triethylamine or sodium bicarbonate) to the solution.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O in the same solvent while maintaining the temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Perform an aqueous work-up to remove the base and any water-soluble byproducts.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification of this compound

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., heptane or an ethyl acetate/heptane mixture).

  • Allow the solution to cool slowly to room temperature and then cool further in an ice bath to induce crystallization.

  • Collect the crystalline solid by filtration and wash with a small amount of cold solvent.

  • Dry the product under vacuum to obtain pure this compound as a white to off-white solid.

Data Presentation
StepKey ReagentsSolventTemperature (°C)Duration (h)Yield (%)Purity (%)
1(R)-epichlorohydrin, NaCNWater/Organic0-52-4~90>95
2(R)-4-chloro-3-hydroxybutyronitrile, H₂, CatalystMethanol50-708-12~95>95
3(R)-3-hydroxypyrrolidine, (Boc)₂O, BaseDichloromethane0-252-4~98>97
4Crude this compoundHeptane/EtOAcRecrystallization->95 (recov.)>99
Overall >85 >99

Note: Yields and purities are representative and may vary depending on the specific reaction conditions and scale.

Protocol 2: Asymmetric Biocatalytic Reduction of N-Boc-3-pyrrolidinone

This protocol presents a modern, environmentally friendly approach utilizing a ketoreductase (KRED) enzyme for the asymmetric reduction of the prochiral ketone, N-Boc-3-pyrrolidinone. This method offers high enantioselectivity and operates under mild conditions.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-pyrrolidinone

  • Dissolve this compound in a suitable organic solvent such as dichloromethane.

  • Add an oxidizing agent, for example, Dess-Martin periodinane, in a controlled manner at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield N-Boc-3-pyrrolidinone.

Step 2: Asymmetric Reduction using Ketoreductase (KRED)

  • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), prepare a solution of N-Boc-3-pyrrolidinone.

  • Add a co-factor regeneration system, typically consisting of an alcohol dehydrogenase (ADH) and a sacrificial alcohol (e.g., isopropanol), and NAD(P)H.

  • Add the selected ketoreductase (KRED) enzyme.

  • Gently agitate the reaction mixture at a controlled temperature (e.g., 30 °C).

  • Monitor the reaction for conversion and enantiomeric excess (ee) using chiral HPLC.

  • Once the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude this compound.

Step 3: Purification

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization as described in Protocol 1, Step 4.

Data Presentation
StepKey ReagentsSolventTemperature (°C)Duration (h)Yield (%)Enantiomeric Excess (ee%)
1This compound, Dess-Martin periodinaneDichloromethane0-252-3>95-
2N-Boc-3-pyrrolidinone, KRED, NAD(P)H, IsopropanolAqueous Buffer3012-24>90>99
3Crude this compoundHeptane/EtOAcRecrystallization->95 (recov.)>99

Visualization of Synthesis Workflows

Synthesis_Protocol_1 cluster_0 Protocol 1: Four-Step Synthesis from Epichlorohydrin A (R)-Epichlorohydrin B (R)-4-chloro-3- hydroxybutyronitrile A->B  Cyanation   C (R)-3-hydroxypyrrolidine B->C  Reductive  Cyclization   D this compound (Crude) C->D  Boc-Protection   E this compound (Pure) D->E  Recrystallization  

Caption: Workflow for the four-step synthesis of this compound.

Synthesis_Protocol_2 cluster_1 Protocol 2: Asymmetric Biocatalytic Reduction F this compound G N-Boc-3-pyrrolidinone F->G  Oxidation   H this compound (Crude) G->H  Asymmetric  Reduction (KRED)   I this compound (Pure) H->I  Purification  

Troubleshooting & Optimization

Troubleshooting N-Boc deprotection in the presence of sensitive functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Boc deprotection. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the removal of the tert-butoxycarbonyl (Boc) protecting group, especially in the presence of sensitive functional groups.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during acidic N-Boc deprotection?

A1: The most prevalent side reaction is the alkylation of nucleophilic functional groups by the tert-butyl cation generated during the cleavage.[1] This can lead to undesired byproducts, particularly with substrates containing electron-rich aromatic rings or residues like methionine and tryptophan.[1] In peptide synthesis, another common side reaction is the formation of aspartimide from aspartic acid residues.[1] Additionally, incomplete deprotection can occur if the acidic conditions are too mild or the reaction time is insufficient.[1]

Q2: My compound contains an acid-labile ester. How can I selectively remove the N-Boc group?

A2: Standard strong acid conditions like TFA in DCM or HCl in dioxane can cleave sensitive esters.[2][3] To avoid this, consider using milder acidic reagents or non-acidic methods. Aqueous phosphoric acid has been shown to be effective for Boc deprotection while leaving acid-sensitive functionalities like benzyl and methyl esters intact.[4] Lewis acids such as zinc bromide (ZnBr₂) can also offer selectivity.[5][6] Alternatively, non-acidic methods like thermal deprotection or using reagents such as trimethylsilyl iodide (TMSI) can be employed.[7][8][9]

Q3: I am observing incomplete deprotection. What are the likely causes and how can I resolve this?

A3: Incomplete deprotection is often due to insufficient acid strength, concentration, or reaction time.[1] If using standard conditions (e.g., 20-25% TFA in DCM), you can try increasing the TFA concentration to 50% or extending the reaction time, while carefully monitoring for side product formation.[1][10] For stubborn substrates, switching to a stronger acid system like 4M HCl in dioxane may be necessary.[10] Low reaction temperatures can also slow down the deprotection, so ensuring the reaction is run at room temperature is standard unless otherwise required for selectivity.[1]

Q4: Are there any "green" or environmentally friendly alternatives for N-Boc deprotection?

A4: Yes, several methods are considered more environmentally benign than traditional protocols that use strong, corrosive acids and chlorinated solvents.[11][12] Thermal deprotection using water as a solvent is a catalyst-free option.[11][13] Another approach is the use of p-toluenesulfonic acid (pTSA) in a deep eutectic solvent (DES), which serves as both the reaction medium and catalyst, often allowing for simple, non-chromatographic workup.[14] Using solid-supported acid catalysts like Amberlyst-15 resin can also be a greener choice as the catalyst can be filtered off and potentially reused.[15]

Q5: Can the N-Boc group be removed under basic or neutral conditions?

A5: While the N-Boc group is generally stable to basic conditions, making it orthogonal to base-labile protecting groups like Fmoc, there are some reported methods for its removal under basic or neutral conditions, particularly for activated N-Boc groups (e.g., on pyrroles).[11][16] For instance, sodium carbonate in refluxing DME has been used.[17] Neutral deprotection methods include thermal cleavage, which can be performed by heating the substrate in a suitable solvent like water or trifluoroethanol, and TMSI-mediated deprotection.[3][7][8][11]

Troubleshooting Guides

Issue 1: Degradation of Acid-Sensitive Functional Groups
  • Symptoms: Formation of multiple byproducts, loss of other protecting groups (e.g., trityl, silyl ethers), or cleavage of sensitive esters.

  • Logical Workflow:

start Degradation of Acid-Sensitive Groups check_sensitivity Identify Sensitive Group (Ester, Silyl Ether, etc.) start->check_sensitivity mild_acid Switch to Milder Acidic Conditions check_sensitivity->mild_acid If acid-labile lewis_acid Use Lewis Acid (e.g., ZnBr₂) check_sensitivity->lewis_acid For selectivity non_acidic Employ Non-Acidic Methods check_sensitivity->non_acidic If highly sensitive phosphoric Aqueous H₃PO₄ mild_acid->phosphoric oxalyl Oxalyl Chloride in MeOH mild_acid->oxalyl end Successful Deprotection lewis_acid->end thermal Thermal Deprotection non_acidic->thermal tmsi TMSI non_acidic->tmsi phosphoric->end oxalyl->end thermal->end tmsi->end

Caption: Troubleshooting workflow for acid-sensitive substrates.

Issue 2: Tert-Butylation of Nucleophilic Residues
  • Symptoms: Appearance of new signals in NMR corresponding to t-butylated species, increase in mass by 56 Da in mass spectrometry.

  • Solutions: This side reaction is caused by the electrophilic tert-butyl cation.[1]

    • Add a Scavenger: The most common solution is to add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.[1]

    • Use Milder Conditions: Switching to a milder deprotection method that may not generate a free tert-butyl cation to the same extent can also be beneficial.

Comparative Data on Deprotection Methods

The choice of deprotection reagent significantly impacts reaction outcomes, especially concerning yield and compatibility with other functional groups. Below is a summary of various methods for the deprotection of a common substrate, N-Boc aniline, to aniline.

Reagent/MethodSolventTemperature (°C)TimeYield (%)Reference(s)
25% TFADCMRoom Temp1-2 h>95%[1][18]
4M HClDioxaneRoom Temp2 h>95%[18]
Oxalyl Chloride (3 equiv.)MethanolRoom Temp<3 h>70%[17][19]
Silica GelTolueneReflux5 h75-98%
Thermal (Water)WaterReflux~12 hHigh[11]
Thermal (Flow)Trifluoroethanol24030 min93%[8]
ZnBr₂ (2 equiv.)DCMRoom Temp~4 hHigh[6][20]
TMSIAcetonitrile0<1 hHigh[21][22]

Note: Yields and reaction times are substrate-dependent and the values above are indicative.

Key Experimental Protocols

Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and robust method for many substrates.[18]

  • Dissolve the N-Boc protected amine (1.0 equiv.) in DCM.

  • Add TFA to achieve a final concentration of 20-50% (v/v). A common starting point is 25% TFA.[1] For substrates with acid-sensitive groups, consider adding a scavenger like triethylsilane (2.5-5% v/v).[1]

  • Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.[10]

  • The product is typically obtained as a TFA salt, which can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) during aqueous workup.

Protocol 2: Deprotection with Zinc Bromide (ZnBr₂) in DCM

A mild Lewis acid method suitable for substrates with acid-sensitive functionalities.[5][6][20]

  • To a solution of the N-Boc protected amine (1.0 equiv.) in anhydrous DCM, add anhydrous zinc bromide (2.0-3.0 equiv.).

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature.

  • The reaction can take from a few hours to several days; monitor progress by TLC or LC-MS.[6][20]

  • Upon completion, dilute the reaction mixture with an aqueous solution of Na₂CO₃ or another suitable base and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 3: Thermal Deprotection in a Continuous Flow Reactor

This method offers excellent control over reaction time and temperature, enabling selective deprotection.[8]

  • Prepare a solution of the N-Boc protected substrate in a suitable high-boiling solvent (e.g., trifluoroethanol, toluene).

  • Set up a continuous flow reactor with the desired temperature profile. Temperatures can range from 150°C to 250°C.

  • Pump the substrate solution through the heated reactor at a flow rate calculated to achieve the desired residence time (e.g., 30-60 minutes).

  • Collect the output from the reactor.

  • Remove the solvent under reduced pressure to isolate the deprotected product. This method often provides a clean product, minimizing the need for further purification.

Orthogonal Protecting Group Strategy

The N-Boc group's acid lability makes it an excellent component of an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions.[16][23]

cluster_0 ProtectedPeptide Protected Peptide N-Boc N-Fmoc O-Bn (Cbz) Acid Acid (TFA, HCl) ProtectedPeptide:f1->Acid Base Base (Piperidine) ProtectedPeptide:f2->Base Hydrogenolysis H₂, Pd/C ProtectedPeptide:f3->Hydrogenolysis Deprotected_Boc Deprotected Peptide Free Amine N-Fmoc O-Bn (Cbz) Acid->Deprotected_Boc:f1 Deprotected_Fmoc Deprotected Peptide N-Boc Free Amine O-Bn (Cbz) Base->Deprotected_Fmoc:f2 Deprotected_Cbz Deprotected Peptide N-Boc N-Fmoc Free Alcohol Hydrogenolysis->Deprotected_Cbz:f3

Caption: Orthogonal deprotection strategy for common protecting groups.

References

Technical Support Center: Synthesis of (R)-(-)-N-Boc-3-pyrrolidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-(-)-N-Boc-3-pyrrolidinol derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and find answers to frequently asked questions encountered during their experiments.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common side reactions during the synthesis of this compound. The typical synthetic route involves the oxidation of this compound to N-Boc-3-pyrrolidinone, followed by a stereoselective reduction back to the desired chiral alcohol.

Side Reactions in the Oxidation of this compound to N-Boc-3-pyrrolidinone
Observed Issue Potential Cause Recommended Solution Reaction
Formation of a significant amount of methylthiomethyl (MTM) ether byproduct. The reaction temperature was not maintained at a low enough level (typically below -60 °C) during the Sworn oxidation. This leads to the Pummerer rearrangement of the chlorosulfonium salt intermediate, which then reacts with the alcohol to form the MTM ether.[1]Maintain a strict reaction temperature of -78 °C throughout the addition of reagents for the Sworn oxidation. Use a cryostat or a dry ice/acetone bath to ensure stable temperature control.Sworn Oxidation
Difficult purification due to a persistent, greasy byproduct. Incomplete removal of the mono-acetoxy iodinane byproduct from the Dess-Martin periodinane (DMP) oxidation.During the workup, quench the reaction with a saturated aqueous solution of sodium bicarbonate and then wash with a saturated aqueous solution of sodium thiosulfate. This will convert the iodinane byproducts into more easily removable, water-soluble species.Dess-Martin Oxidation
Presence of unreacted starting material. Insufficient oxidant or incomplete reaction.Ensure the use of a slight excess of the oxidizing agent (typically 1.1-1.5 equivalents). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.Sworn or Dess-Martin Oxidation
Low yield of the desired ketone. Decomposition of the product or starting material.For acid-sensitive substrates, consider using the Dess-Martin oxidation, which is performed under neutral pH conditions.[2][3] If using Sworn oxidation, ensure rapid workup after the reaction is complete to avoid prolonged exposure to potentially acidic or basic conditions.Sworn or Dess-Martin Oxidation
Side Reactions in the Stereoselective Reduction of N-Boc-3-pyrrolidinone to this compound
Observed Issue Potential Cause Recommended Solution
Low enantiomeric excess (e.e.) of the desired (R)-enantiomer. Non-selective or poorly selective reducing agent used. Standard reducing agents like sodium borohydride will produce a racemic or near-racemic mixture of (R)- and (S)-alcohols.For the highest enantioselectivity, employ an enzymatic reduction using a ketoreductase (KRED) that is specific for producing the (R)-alcohol. This can achieve >99% e.e.[4] As a chemical alternative, use a stereoselective reducing agent such as (R)-CBS-oxazaborolidine with a borane source.
Formation of the undesired (S)-(+)-N-Boc-3-pyrrolidinol diastereomer. Use of a non-stereoselective reducing agent. For example, reduction of a related pyrrolidine system with sodium cyanoborohydride resulted in a diastereomeric ratio of 64:36.[5]Utilize a chiral reducing agent or catalyst that favors the formation of the (R)-enantiomer. Chiral HPLC analysis is essential to determine the enantiomeric ratio.
Incomplete reduction to the alcohol. Insufficient reducing agent or deactivated reagent.Use a fresh, anhydrous reducing agent and ensure an appropriate molar excess. Monitor the reaction by TLC to confirm the complete consumption of the ketone starting material.
Complex product mixture. Over-reduction or side reactions with the protecting group.While the Boc group is generally stable to many reducing agents, ensure the chosen conditions are mild enough to avoid its cleavage.[6] Use a selective reducing agent that will not affect other functional groups present in the molecule.

Experimental Protocols

Protocol 1: Dess-Martin Oxidation of this compound

This protocol describes the oxidation of the chiral alcohol to the corresponding ketone using Dess-Martin periodinane (DMP).

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-pyrrolidinone.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Enzymatic Stereoselective Reduction of N-Boc-3-pyrrolidinone

This protocol utilizes a ketoreductase (KRED) to achieve high enantioselectivity for the desired (R)-alcohol.

  • To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) containing NAD(P)H as a cofactor, add the N-Boc-3-pyrrolidinone substrate.

  • Add a suitable ketoreductase (KRED) that is known to produce the (R)-enantiomer. A co-substrate system (e.g., isopropanol and a corresponding alcohol dehydrogenase) can be used for cofactor regeneration.

  • Stir the reaction mixture at a controlled temperature (typically 25-37 °C) and monitor the conversion by HPLC or GC.

  • Once the reaction is complete, extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting this compound is often of high purity and enantiomeric excess (>99% e.e.), potentially not requiring further purification.[4]

Frequently Asked Questions (FAQs)

Q1: My Sworn oxidation of this compound is giving a very low yield. What could be the problem?

A1: Low yields in Sworn oxidations can be due to several factors. Firstly, ensure that all your reagents and glassware are scrupulously dry, as water can quench the reactive intermediates. Secondly, the reaction must be performed at a very low temperature (typically -78 °C) to prevent the decomposition of the chlorosulfonium salt intermediate.[1] Allowing the reaction to warm up prematurely is a common cause of low yields and the formation of side products like MTM ethers.

Q2: I am not sure if my reduction of N-Boc-3-pyrrolidinone was stereoselective. How can I check the enantiomeric excess of my product?

A2: The most reliable method for determining the enantiomeric excess (e.e.) of your this compound is through chiral High-Performance Liquid Chromatography (HPLC). You will need a chiral stationary phase column that is capable of separating the (R) and (S) enantiomers. By comparing the peak areas of the two enantiomers, you can calculate the e.e.

Q3: Is the Boc protecting group stable under the conditions of Dess-Martin and Sworn oxidations?

A3: Generally, the N-Boc protecting group is stable under the neutral and mild conditions of the Dess-Martin oxidation.[2][3] It is also stable under the conditions of the Sworn oxidation, provided that the workup does not involve strong acids. The Boc group is known to be labile to strong acidic conditions.[6]

Q4: I have a mixture of (R) and (S) enantiomers of N-Boc-3-pyrrolidinol. How can I separate them?

A4: Separating enantiomers can be challenging. Preparative chiral HPLC is the most direct method for separation on a laboratory scale. Alternatively, you can derivatize the alcohol with a chiral acid to form diastereomeric esters, which can then be separated by standard chromatography (e.g., flash column chromatography). After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.

Q5: What are the main byproducts of the Dess-Martin oxidation and how do I remove them?

A5: The main byproducts are acetic acid and a reduced iodine species (iodinane).[2] These can typically be removed during the aqueous workup. Quenching the reaction with a saturated solution of sodium bicarbonate will neutralize the acetic acid, and a subsequent wash with sodium thiosulfate will help to remove the iodine-containing byproducts.

Visualizations

G cluster_oxidation Oxidation Step Start_Ox This compound Ketone N-Boc-3-pyrrolidinone Start_Ox->Ketone Swern or Dess-Martin Oxidation Side_Ox MTM Ether or other byproducts Start_Ox->Side_Ox Incorrect Conditions (e.g., high temp)

Caption: Oxidation of this compound.

G cluster_reduction Stereoselective Reduction Step Ketone_Red N-Boc-3-pyrrolidinone Desired_Alcohol This compound (Desired Product) Ketone_Red->Desired_Alcohol Stereoselective Reduction (e.g., KRED) Undesired_Alcohol (S)-(+)-N-Boc-3-pyrrolidinol (Side Product) Ketone_Red->Undesired_Alcohol Non-selective Reduction (e.g., NaBH4)

Caption: Stereoselective reduction of N-Boc-3-pyrrolidinone.

G cluster_troubleshooting Troubleshooting Workflow start Problem Observed in Synthesis identify_step Identify the Synthetic Step (Oxidation or Reduction) start->identify_step check_conditions Review Reaction Conditions (Temp, Reagents, Purity) identify_step->check_conditions consult_guide Consult Troubleshooting Guide for Specific Side Reaction check_conditions->consult_guide implement_solution Implement Recommended Solution consult_guide->implement_solution analyze_product Analyze Product for Purity and Stereochemistry (TLC, HPLC) implement_solution->analyze_product analyze_product->identify_step Unsuccessful success Problem Resolved analyze_product->success Successful

Caption: General troubleshooting workflow.

References

Stability of (R)-(-)-N-Boc-3-pyrrolidinol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of (R)-(-)-N-Boc-3-pyrrolidinol under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: I am seeing unexpected deprotection of my this compound during my reaction. What are the most common causes?

A1: The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions. Accidental deprotection is most often caused by the presence of strong acids, or even milder acids over extended reaction times. Common sources of acidity include acidic reagents, acidic byproducts generated during the reaction, or acidic impurities in your solvents or starting materials. Additionally, some Lewis acids can also cleave the Boc group.

Q2: How stable is the Boc group on this compound to basic conditions?

A2: The Boc group is generally stable to a wide range of non-nucleophilic and moderately nucleophilic basic conditions. It is resistant to reagents such as hydroxides, carbonates, and amines at room temperature. However, prolonged exposure to strong bases, especially at elevated temperatures, may lead to slow degradation or side reactions, although cleavage of the Boc group itself is not the primary concern under these conditions.

Q3: Can I use this compound in reactions involving heating?

A3: this compound can be used in reactions at elevated temperatures, but caution is advised. The stability of the Boc group can be compromised at higher temperatures, particularly in the presence of even weak acids or Lewis acids. It is recommended to keep reaction temperatures as low as possible and to monitor for deprotection by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Q4: What are the recommended conditions for the intentional removal of the Boc group from this compound?

A4: The Boc group is most commonly and efficiently removed under acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of your molecule. Common reagents for Boc deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM), hydrochloric acid (HCl) in dioxane or methanol, or other strong acids.

Troubleshooting Guide

Issue: Unexpected Deprotection of the Boc Group

If you observe the formation of the unprotected (R)-(-)-3-pyrrolidinol in your reaction mixture when it is not intended, consider the following troubleshooting steps:

  • Analyze Reaction Components: Carefully review all reagents and solvents used in your reaction. Check for any acidic components, even in catalytic amounts.

  • Purify Starting Materials: Ensure that all starting materials and solvents are free from acidic impurities. Consider passing solvents through a plug of basic alumina if acidity is suspected.

  • Incorporate a Non-nucleophilic Base: In cases where acidic byproducts may be generated, the addition of a hindered, non-nucleophilic base, such as 2,6-lutidine or diisopropylethylamine (DIPEA), can scavenge protons and prevent Boc deprotection.

  • Lower Reaction Temperature: If the reaction is being conducted at an elevated temperature, try reducing it, as this can significantly decrease the rate of acid-catalyzed deprotection.

  • Alternative Protecting Groups: If the Boc group proves to be too labile for your desired reaction conditions, consider switching to a more robust protecting group, such as the benzyloxycarbonyl (Cbz) or acetyl (Ac) group, which are more stable to acidic conditions.

Data Presentation

Table 1: Stability of the Boc Group under Various Conditions

Condition CategoryReagent/ConditionStability of Boc GroupNotes
Strongly Acidic Trifluoroacetic Acid (TFA)LabileRapid cleavage at room temperature.
Hydrochloric Acid (HCl)LabileCleavage occurs readily, often in solvents like dioxane or methanol.
Sulfuric Acid (H₂SO₄)LabileVery rapid cleavage.
Mildly Acidic Acetic Acid (AcOH)Generally StableCan cause slow cleavage, especially at elevated temperatures or over long reaction times.
Silica GelPotentially LabileCan be acidic enough to cause partial deprotection during chromatography. Neutralization is sometimes necessary.
Lewis Acids Zinc Chloride (ZnCl₂)Potentially LabileCan promote cleavage, especially in the presence of a nucleophile.
Trimethylsilyl Iodide (TMSI)LabileEffective for deprotection under neutral conditions.
Basic Sodium Hydroxide (NaOH)StableGenerally stable to aqueous base at room temperature.
Potassium Carbonate (K₂CO₃)StableCommonly used in reactions with Boc-protected amines.
Triethylamine (Et₃N)StableStable under typical reaction conditions.
Reductive H₂, Pd/CStableThe Boc group is stable to catalytic hydrogenation.
Oxidative m-CPBAStableGenerally stable to common oxidizing agents.

Experimental Protocols

Protocol 1: Standard Acidic Deprotection of this compound using TFA

  • Dissolve this compound in dichloromethane (DCM) (e.g., 0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise (typically 5-10 equivalents).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

  • The resulting residue can be further purified by recrystallization, distillation, or chromatography after basification.

Protocol 2: Monitoring Stability during a Reaction

  • Set up your primary reaction with this compound.

  • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from the reaction mixture.

  • Quench the aliquot with a small amount of saturated aqueous sodium bicarbonate solution to neutralize any acid.

  • Extract the quenched aliquot with a suitable organic solvent (e.g., ethyl acetate).

  • Spot the organic extract on a TLC plate and elute with an appropriate solvent system to separate the starting material from the deprotected product.

  • Visualize the spots under UV light (if applicable) and/or by staining with a suitable agent (e.g., ninhydrin, which will stain the deprotected primary/secondary amine).

  • The appearance and growth of a new spot corresponding to the deprotected pyrrolidinol will indicate instability under the reaction conditions.

Visualizations

DeprotectionMechanism BocPyrrolidinol This compound ProtonatedBoc Protonated Intermediate BocPyrrolidinol->ProtonatedBoc + H⁺ Carbocation tert-Butyl Cation ProtonatedBoc->Carbocation Loss of Pyrrolidinol Pyrrolidinol (R)-(-)-3-Pyrrolidinol ProtonatedBoc->Pyrrolidinol - CO₂ Isobutene Isobutene Carbocation->Isobutene - H⁺ CO2 Carbon Dioxide

Caption: Acid-catalyzed deprotection of this compound.

TroubleshootingWorkflow Start Unexpected Deprotection Observed CheckAcidity Check Reagents/Solvents for Acidity Start->CheckAcidity AcidPresent Is an Acidic Component Present? CheckAcidity->AcidPresent Neutralize Add a Non-nucleophilic Base (e.g., DIPEA) AcidPresent->Neutralize Yes LowerTemp Lower Reaction Temperature AcidPresent->LowerTemp No Monitor Monitor Reaction Progress (TLC, LC-MS) Neutralize->Monitor Purify Purify/Dry Solvents and Reagents Purify->Monitor LowerTemp->Monitor Success Problem Resolved Monitor->Success Failure Deprotection Persists Monitor->Failure ConsiderAlt Consider an Alternative Protecting Group (e.g., Cbz) Failure->ConsiderAlt

Caption: Troubleshooting workflow for unexpected Boc deprotection.

Technical Support Center: Removal of Di-tert-butyl Dicarbonate Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing byproducts associated with di-tert-butyl dicarbonate (Boc-anhydride) protection reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of a Boc protection reaction?

The main byproducts of a Boc protection reaction are tert-butanol and carbon dioxide.[1][2] Additionally, unreacted di-tert-butyl dicarbonate often remains in the reaction mixture and is a common impurity to be removed.[3]

Q2: How can I detect the presence of unreacted Boc-anhydride in my product?

The presence of unreacted Boc-anhydride can be identified through several analytical techniques. In ¹H NMR spectroscopy, the tert-butyl group of Boc-anhydride displays a characteristic singlet peak.[4] While Thin Layer Chromatography (TLC) can be used, Boc-anhydride may not be visible with all stains, such as ninhydrin.[4] A distinct "Boc" smell can also indicate its presence.[4]

Q3: Is Boc-anhydride stable during aqueous workups?

Boc-anhydride is insoluble in water and can be sensitive to acidic or basic conditions, although it is generally stable to neutral water washes.[4] Vigorous washing with a saturated sodium bicarbonate solution can be an effective method for hydrolyzing and removing it.[4][5]

Q4: Can I remove Boc-anhydride and tert-butanol by evaporation?

Yes, due to their volatility, both unreacted Boc-anhydride and the tert-butanol byproduct can often be removed by rotary evaporation or under a high vacuum.[4][5][6][7] This method is particularly suitable for non-volatile products.[4][6] Leaving the reaction mixture on a rotovap or under high vacuum for an extended period can effectively remove these volatile impurities.[4][8] Sublimation under high vacuum is another viable physical removal method for Boc-anhydride.[4][6]

Troubleshooting Guides

Issue 1: Residual Boc-Anhydride Detected After Standard Workup
  • Possible Cause: Insufficient washing or hydrolysis of the Boc-anhydride during the aqueous workup. Boc-anhydride has low water solubility and can persist in the organic layer.[6]

  • Solutions:

    • Chemical Quenching: Before the aqueous workup, add a quenching agent to react with the excess Boc-anhydride, forming a more water-soluble byproduct that is easier to remove.[4][6]

      • Imidazole: Add imidazole to the reaction mixture. The resulting Boc-imidazole is more water-soluble and can be removed with dilute acid washes (e.g., <0.5M HCl).[4][9]

      • Polymer-Supported Trisamine (PS-Trisamine): This resin selectively reacts with and removes excess Boc-anhydride. The resin can then be easily filtered off, providing a very high removal efficiency.[6]

    • Enhanced Aqueous Wash: Increase the number and vigor of washes with a mild base like saturated sodium bicarbonate solution.[5][6]

Issue 2: Difficulty Removing Byproducts from Water-Soluble Products
  • Possible Cause: The desired Boc-protected product is polar and partitions into the aqueous layer during standard liquid-liquid extraction, making separation from water-soluble byproducts challenging.[6]

  • Solutions:

    • Solid-Phase Scavenging: Utilize a polymer-supported scavenger, such as PS-Trisamine, to react with and remove excess Boc-anhydride. The resin can be removed by simple filtration, avoiding an aqueous workup.[4][6]

    • High Vacuum Sublimation: If the product is a non-volatile solid, sublimation under high vacuum can effectively remove the more volatile Boc-anhydride.[6]

Issue 3: Partial Cleavage of the Boc Protecting Group During Workup
  • Possible Cause: The use of acidic conditions during the workup can lead to the premature removal of the acid-labile Boc group.[4]

  • Solution:

    • Avoid Acidic Washes: Use neutral or basic aqueous washes, such as water, saturated sodium bicarbonate, or brine.[4] If an acidic wash is necessary to remove other impurities, use a very dilute acid (e.g., 0.5M HCl) and minimize the contact time.[4][9]

Data Presentation

Table 1: Comparison of Methods for Removing Excess Boc-Anhydride

MethodReagent/ProcedureEfficiencyKey Considerations
Chemical Quenching Imidazole followed by dilute acid washHigh (>95%)Fast and effective. Requires an additional acidic wash which may not be suitable for acid-sensitive products.[6]
Polymer-Supported Trisamine (PS-Trisamine)Very High (>99%)Simple filtration workup; suitable for a wide range of products, including water-soluble ones. The resin can be costly.[6]
Aqueous Workup Saturated Sodium Bicarbonate WashModerate (70-95%)Simple and inexpensive. Effectiveness can be limited by the low water solubility of Boc-anhydride.[6]
Physical Removal High Vacuum Evaporation/SublimationHighEffective for non-volatile products. Requires appropriate vacuum equipment.[4][6]
Chromatography Flash Column ChromatographyVery HighCan be used to separate Boc-anhydride from the desired product, but may not be practical for large-scale purifications.[4]

Experimental Protocols

Protocol 1: Chemical Quenching with Imidazole
  • After the Boc-protection reaction is complete (monitored by TLC or other methods), add imidazole (1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[4]

  • Stir the mixture at room temperature for 1-2 hours.[4]

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[4]

  • Wash the organic layer with a dilute acid solution (e.g., <0.5M HCl) to remove the Boc-imidazole and excess imidazole.[4][9]

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

Protocol 2: Removal by Flash Column Chromatography
  • Concentrate the crude reaction mixture under reduced pressure.

  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).

  • Load the adsorbed product onto the column.

  • Elute the column with a non-polar solvent (e.g., 100% hexanes) to wash off the unreacted Boc-anhydride.[4]

  • Monitor the fractions by TLC.

  • After the Boc-anhydride has been eluted, the polarity of the eluent can be gradually increased to elute the desired Boc-protected product.

Mandatory Visualization

Boc_Protection_Workflow A Boc Protection Reaction (Amine + Boc-Anhydride) B Crude Reaction Mixture (Product, Boc-Anhydride, tert-Butanol) A->B Reaction Completion C Workup & Purification B->C D Pure Boc-Protected Product C->D Isolation E Byproducts Removed (Boc-Anhydride, tert-Butanol) C->E Separation

General workflow for Boc protection and byproduct removal.

Troubleshooting_Boc_Removal cluster_issue1 Issue: Residual Boc-Anhydride cluster_issue2 Issue: Water-Soluble Product cluster_issue3 Issue: Premature Boc Cleavage A Standard Workup Fails B Chemical Quenching (e.g., Imidazole) A->B Solutions C Enhanced Aqueous Wash A->C Solutions D Polymer-Supported Scavenger A->D Solutions E Extraction is Difficult F Polymer-Supported Scavenger E->F Solutions G High Vacuum Sublimation E->G Solutions H Acidic Workup I Use Neutral/Basic Wash H->I Solution

Troubleshooting logic for common byproduct removal issues.

References

Challenges in the scale-up of (R)-(-)-N-Boc-3-pyrrolidinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of (R)-(-)-N-Boc-3-pyrrolidinol.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

Several routes have been established for the synthesis of this compound and its precursors. Common starting materials include D-malic acid, 4-amino-2-hydroxybutyric acid, and epichlorohydrin with sodium cyanide.[1][2] The choice of starting material often depends on factors like cost, availability, and scalability.[1] For instance, while the route from D-malic acid is direct, the high cost of this starting material can be a drawback for large-scale production.[1]

Q2: What is the role of the "Boc" group in this synthesis?

The "Boc" group (tert-butoxycarbonyl) is a protecting group for the nitrogen atom of the pyrrolidine ring.[3] It prevents the amine from undergoing unwanted reactions during subsequent synthetic steps. The Boc group is stable under many reaction conditions but can be easily removed under mild acidic conditions, allowing for further functionalization of the nitrogen without racemization.[3][4]

Q3: What are the typical applications of this compound?

This compound is a valuable chiral building block in the synthesis of pharmaceuticals.[3] Its stereochemical purity is crucial for the biological activity of many active pharmaceutical ingredients (APIs). It is commonly used in the production of neuroactive drugs, antivirals, and enzyme inhibitors.[3]

Troubleshooting Guide

Issue 1: Low Yield During Boc Protection of (R)-3-pyrrolidinol

Q: I am experiencing low yields during the reaction of (R)-3-pyrrolidinol with di-tert-butyl dicarbonate (Boc₂O). What are the possible causes and solutions?

A: Low yields in this step can often be attributed to improper reaction conditions or work-up procedures. Here are some factors to consider:

  • Base and Solvent: The choice of base and solvent is critical. A common procedure involves using sodium bicarbonate in a water/ethyl acetate biphasic system.[5] Ensure the base is in sufficient excess to neutralize the acidic byproduct.

  • Reaction Time: The reaction is typically stirred overnight at room temperature to ensure completion.[5] Incomplete reaction will lead to lower yields of the desired product.

  • Work-up and Extraction: After the reaction, undissolved salts should be filtered off. The aqueous layer needs to be thoroughly extracted with a suitable organic solvent like ethyl acetate to recover all the product.[5] Washing the combined organic layers with brine helps to remove water-soluble impurities.

  • Purification: The crude product is often an oil. Recrystallization from a solvent like heptanes can be used to obtain a pure, solid product and improve the final isolated yield.[5]

Issue 2: Difficulties in the Oxidation of this compound to N-Boc-3-pyrrolidinone

Q: I am struggling with the oxidation of the hydroxyl group to a ketone. The reaction is sluggish, and I observe side products. What can I do?

A: The oxidation of this compound to N-Boc-3-pyrrolidinone is a key step in some synthetic routes and can present challenges.

  • Choice of Oxidizing Agent: Dess-Martin periodinane (DMP) is a commonly used reagent for this transformation in dichloromethane (DCM).[6] It is known for its mild conditions and high efficiency. An alternative is the Swern oxidation, which uses oxalyl chloride and DMSO at low temperatures.[7]

  • Reaction Conditions: When using DMP, the reaction is typically run at room temperature.[6] It is important to monitor the reaction by TLC to determine completion. For Swern oxidation, maintaining a low temperature (e.g., -60 °C) is crucial to avoid side reactions.[7]

  • Quenching and Work-up: After the oxidation is complete, the reaction mixture needs to be quenched properly. For DMP oxidation, a mixture of saturated sodium bicarbonate and sodium thiosulfate solution is used.[6] Thorough extraction and washing of the organic layer are necessary to remove byproducts.

  • Purification: The crude N-Boc-3-pyrrolidinone is usually purified by column chromatography using a mixture of ethyl acetate and hexane.[6]

Issue 3: Challenges in Scaling Up the Synthesis

Q: We are planning to scale up our synthesis of this compound. What are the key challenges we should anticipate?

A: Scaling up a synthesis from the lab bench to a pilot plant or industrial scale introduces a new set of challenges.[]

  • Reagent Cost and Availability: Reagents that are feasible on a small scale, such as D-malic acid or lithium aluminum hydride, may become prohibitively expensive for large-scale production.[1][2] It is advisable to explore synthetic routes that utilize cheaper and more readily available starting materials, such as the one starting from epichlorohydrin.[1]

  • Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become difficult to manage in large reactors due to changes in heat and mass transfer efficiency.[] Exothermic reactions, in particular, require careful monitoring and control of the reaction temperature.

  • Work-up and Purification: Procedures like column chromatography, which are common in the lab, are often not practical for large-scale purification.[9] Developing a scalable purification method, such as crystallization or distillation, is crucial. For instance, after Boc protection, recrystallization from heptanes is a scalable method.[5]

  • Safety: The use of hazardous reagents like sodium cyanide or flammable solvents requires stringent safety protocols and specialized equipment at a larger scale.[1]

Data Presentation

Table 1: Comparison of a Synthetic Route for this compound

StepStarting MaterialReagentsSolventTemperatureYieldPurityReference
Boc Protection(3R)-pyrrolidin-3-ol maleateSodium bicarbonate, di-tert-butyl dicarbonateWater, Ethyl acetateRoom Temperature77%Not Specified[5]
Ring Opening, Reduction, Cyclization, Boc ProtectionEpichlorohydrin, Sodium cyanideNaBH₄, BF₃·OEt₂, Na₂CO₃, Boc₂OTetrahydrofuran10-80 °C89%95.1%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound from (3R)-pyrrolidin-3-ol maleate[5]

  • (3R)-pyrrolidin-3-ol maleate (67.6 g, 333 mmol) is slowly added to a stirred mixture of sodium bicarbonate (139 g, 1.65 mol) in water (600 ml).

  • Di-tert-butyl dicarbonate (110 g, 504 mmol) is subsequently added, and the resulting mixture is stirred overnight at room temperature.

  • Ethyl acetate (600 ml) is added, and the mixture is filtered to remove undissolved salts.

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate (300 ml).

  • The combined organic layers are washed with a saturated aqueous NaCl solution (400 ml), dried over sodium sulfate, filtered, and evaporated to dryness.

  • The resulting dark oil is recrystallized from 150 ml of heptanes to yield 62.2 g (77%) of this compound as a white solid.

Protocol 2: Synthesis of N-Boc-3-pyrrolidinone from tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate[6]

  • To a stirred solution of tert-butyl (R)-3-hydroxypyrrolidine-1-carboxylate (4.5 g, 24.1 mmol) in DCM (60 ml) under a nitrogen atmosphere, add Dess-Martin periodinane (20.45 g, 48.12 mmol) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for about 2 hours.

  • Monitor the reaction completion by TLC.

  • Quench the reaction with a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.

  • Extract the reaction mixture with DCM (2x100 ml).

  • Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography with EtOAc and hexane (15:85) to afford the desired compound (3.44 g, 77.3%) as an oil.

Visualizations

Synthesis_Workflow_1 cluster_start Starting Material cluster_reaction Boc Protection cluster_product Product start (3R)-pyrrolidin-3-ol maleate reagents Boc₂O, NaHCO₃ Water/EtOAc, RT start->reagents Reaction product This compound reagents->product Yield: 77%

Caption: Synthesis of this compound via Boc Protection.

Synthesis_Workflow_2 cluster_start Starting Material cluster_reaction_2 Oxidation cluster_product_2 Intermediate start_2 This compound reagents_2 Dess-Martin Periodinane DCM, 0°C to RT start_2->reagents_2 Reaction product_2 N-Boc-3-pyrrolidinone reagents_2->product_2 Yield: 77.3%

Caption: Oxidation to form N-Boc-3-pyrrolidinone.

Troubleshooting_Logic issue Low Yield in Boc Protection cause1 Improper Base/Solvent issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Inefficient Work-up issue->cause3 solution1 Use NaHCO₃ in Water/EtOAc cause1->solution1 solution2 Stir Overnight at RT cause2->solution2 solution3 Thorough Extraction with EtOAc cause3->solution3

Caption: Troubleshooting workflow for low yield in Boc protection.

References

Technical Support Center: Monitoring (R)-(-)-N-Boc-3-pyrrolidinol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical techniques for monitoring reactions involving (R)-(-)-N-Boc-3-pyrrolidinol.

Analytical Techniques Overview

The primary analytical techniques for monitoring the synthesis and purity of this compound and related reactions include Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages for assessing reaction progress, determining chemical purity, and quantifying enantiomeric excess (e.e.).

  • Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound due to its high resolution and accuracy.[1]

  • GC-MS is a powerful technique for analyzing volatile and thermally stable derivatives of the compound, providing both separation and structural information.

  • NMR Spectroscopy , particularly with the use of chiral derivatizing or solvating agents, offers a rapid method for determining enantiomeric ratios and monitoring reaction kinetics in real-time.[1][2]

Troubleshooting Guides

Chiral High-Performance Liquid Chromatography (HPLC)

Question: Why am I seeing poor peak resolution or no separation between the enantiomers of N-Boc-3-pyrrolidinol?

Answer:

Poor resolution in chiral HPLC can stem from several factors. Here's a systematic approach to troubleshooting:

  • Optimize the Mobile Phase: The ratio of the mobile phase components (e.g., n-hexane and isopropanol) is critical. A typical starting point is 90:10 (v/v) n-hexane/isopropanol.[1] Systematically vary this ratio to improve separation.

  • Adjust the Flow Rate: While a standard flow rate is 1.0 mL/min, reducing it can sometimes enhance resolution, especially for complex separations.

  • Column Temperature: Ensure the column temperature is stable and appropriate. A typical starting temperature is 25°C.[1] Variations in temperature can affect retention times and selectivity.

  • Check Column Health: The chiral stationary phase (CSP) can degrade over time. If you observe a sudden drop in performance, consider flushing the column or replacing it if it's old or has been used with incompatible solvents.

  • Sample Solvent: Ideally, dissolve your sample in the mobile phase to avoid peak distortion.[3][4] If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Question: My peaks are tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing is a common issue and can be caused by:

  • Active Sites on the Column: The silica support of the column can have active sites that interact with the analyte. Conditioning the column at a higher temperature might help.

  • Column Overloading: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.

  • Contaminated Sample or Mobile Phase: Ensure your solvents and sample are free from particulate matter and contaminants.

  • Improper pH of the Mobile Phase: For ionizable compounds, the pH of the mobile phase can significantly impact peak shape. While N-Boc-3-pyrrolidinol is not strongly ionizable, this can be a factor for related compounds in your reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question: I am not seeing any peaks for my N-Boc-3-pyrrolidinol sample. What should I check?

Answer:

The absence of peaks in a GC-MS analysis can be due to several reasons:

  • Injector Problems: Check for a blocked syringe or incorrect injection volume settings. Ensure the carrier gas is flowing correctly.

  • Column Issues: The column may be broken or installed incorrectly. Verify the column installation in the inlet and detector.

  • Sample Decomposition: this compound might be thermally labile. Ensure your injector temperature is not too high. A starting oven temperature of around 100°C is a good starting point.[1]

  • Detector Issues: Confirm that the detector is turned on, and the gas flows are set correctly.

Question: I am observing ghost peaks in my chromatogram. Where are they coming from?

Answer:

Ghost peaks are extraneous peaks that can appear in your chromatogram and are often caused by:

  • Sample Carryover: Residual sample from a previous injection can elute in a subsequent run. Clean the syringe and consider running a blank solvent injection between samples.

  • Contaminated Syringe or Rinse Solvent: Use fresh, high-purity rinse solvents and ensure your syringe is clean.

  • Septum Bleed: Particles from the injector septum can enter the column. Use high-quality septa and replace them regularly.

  • Contamination in the Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as peaks. Ensure high-purity gas and install appropriate traps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: The signals for my two diastereomers (after using a chiral derivatizing agent) are overlapping, making it difficult to determine the enantiomeric excess. What can I do?

Answer:

Overlapping signals are a common challenge when determining e.e. by NMR. Here are some strategies to improve resolution:

  • Use a Higher Field NMR Spectrometer: A higher magnetic field strength will increase the chemical shift dispersion, potentially resolving the overlapping signals.

  • Optimize the Chiral Derivatizing/Solvating Agent: The choice of chiral auxiliary is crucial. Experiment with different chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) to find one that induces a larger chemical shift difference between the diastereomers.

  • Adjust the Sample Temperature: Acquiring the spectrum at different temperatures can sometimes improve the resolution of diastereomeric signals.

  • Change the Solvent: The solvent can influence the conformation of the diastereomeric complexes and thus the chemical shifts. Trying different deuterated solvents may help resolve the signals.

Question: My NMR signal-to-noise ratio is low, making it difficult to accurately integrate the peaks for qNMR.

Answer:

A low signal-to-noise (S/N) ratio can be improved by:

  • Increasing the Number of Scans: Acquiring more scans will increase the S/N ratio, but be mindful of the experiment time.

  • Using a Higher Concentration Sample: If possible, prepare a more concentrated sample.

  • Optimizing Acquisition Parameters: Ensure that the pulse sequence parameters, such as the relaxation delay (D1), are set appropriately for quantitative analysis. For qNMR, a longer relaxation delay is often necessary to ensure complete relaxation of the nuclei.

  • Using a Cryoprobe: If available, a cryoprobe will significantly enhance the S/N ratio.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for monitoring the real-time progress of my this compound reaction?

A1: NMR spectroscopy is an excellent tool for real-time reaction monitoring because it is non-invasive and provides structural information about reactants, intermediates, and products simultaneously.[1] You can monitor the disappearance of starting material signals and the appearance of product signals over time to determine reaction kinetics.

Q2: How do I choose the right chiral column for my HPLC analysis?

A2: Column selection is often empirical. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are a good starting point as they have broad applicability for a wide range of chiral compounds, including N-Boc protected heterocycles.[5] It is often necessary to screen a few different columns to find the one that provides the best separation for your specific analyte.

Q3: Do I need to derivatize my this compound sample for GC-MS analysis?

A3: While direct analysis might be possible, derivatization is often recommended to improve the volatility and thermal stability of the analyte. Silylation is a common derivatization technique for hydroxyl groups, which can improve peak shape and reduce tailing.

Q4: What is the difference between a chiral derivatizing agent (CDA) and a chiral solvating agent (CSA) in NMR analysis?

A4: A chiral derivatizing agent reacts with the enantiomers to form covalent diastereomers, which have different NMR spectra. A chiral solvating agent forms non-covalent diastereomeric complexes with the enantiomers, which are in fast exchange on the NMR timescale and result in separate, averaged signals for each enantiomer. The use of CSAs is often faster as it doesn't require a chemical reaction and subsequent purification.

Q5: How can I ensure the accuracy of my quantitative NMR (qNMR) results?

A5: For accurate qNMR, it is crucial to:

  • Use a calibrated internal standard of known purity.

  • Ensure that the relaxation delay (D1) is sufficiently long (typically 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all nuclei.

  • Choose non-overlapping signals for integration.

  • Carefully phase and baseline correct the spectrum before integration.

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of this compound

This protocol provides a general guideline for the enantiomeric separation of this compound.

1. Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase.

2. HPLC Conditions:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® series).
  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio can be optimized to achieve baseline separation.[1]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 25 °C.
  • UV Detection: 210 nm.
  • Injection Volume: 10 µL.

3. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the sample solution.
  • Record the chromatogram and determine the retention times for both the (R) and (S) enantiomers.
  • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Protocol 2: GC-MS Analysis of this compound

This protocol is suitable for the analysis of volatile and thermally stable N-Boc protected alcohols. Derivatization may be required for improved performance.

1. Sample Preparation (with Silylation Derivatization):

  • In a vial, dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane).
  • Add a silylating agent (e.g., BSTFA with 1% TMCS).
  • Heat the vial at a moderate temperature (e.g., 60-70 °C) for a specified time to ensure complete derivatization.
  • Cool the sample to room temperature before injection.

2. GC-MS Conditions:

  • Column: A suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes. This program should be optimized based on the specific derivative.
  • Injector Temperature: 250 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Injection Volume: 1 µL.

3. Procedure:

  • Inject the derivatized sample into the GC-MS.
  • Acquire the data in full scan mode to identify the peaks based on their mass spectra.
  • Use selected ion monitoring (SIM) for quantitative analysis to improve sensitivity and accuracy.
  • Calculate the enantiomeric excess from the integrated peak areas of the corresponding enantiomers.

Protocol 3: NMR Spectroscopy for Enantiomeric Excess Determination

This protocol uses a chiral solvating agent to differentiate the enantiomers of this compound.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable deuterated solvent (e.g., CDCl3) in an NMR tube.
  • Add a specific amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol). The molar ratio of the analyte to the CSA may need to be optimized.

2. NMR Acquisition:

  • Acquire a proton (¹H) NMR spectrum on a high-field NMR spectrometer.
  • Ensure the acquisition parameters are suitable for quantitative analysis (e.g., sufficient relaxation delay).

3. Data Processing and Analysis:

  • Process the spectrum with careful phasing and baseline correction.
  • Identify a well-resolved signal that is split into two peaks corresponding to the two diastereomeric complexes.
  • Integrate the two peaks corresponding to the (R) and (S) enantiomers.
  • Calculate the enantiomeric excess based on the ratio of the integrals.

Data Presentation

The following tables summarize typical analytical parameters for monitoring this compound reactions.

Table 1: Typical Chiral HPLC Parameters

ParameterValueReference
Column Polysaccharide-based CSP[5]
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)[1]
Flow Rate 1.0 mL/min[1]
Temperature 25 °C[1]
UV Detection 210 nm[1]

Table 2: Comparison of Analytical Techniques

TechniquePrimary UseAdvantagesDisadvantages
Chiral HPLC Enantiomeric excess determinationHigh resolution, high accuracy, well-establishedCan be time-consuming to develop methods, requires specialized columns
GC-MS Purity analysis, identification of volatile impuritiesHigh sensitivity, provides structural informationRequires volatile and thermally stable analytes (or derivatization)
NMR Reaction monitoring, structural confirmation, e.e. determinationNon-invasive, provides detailed structural information, rapid for e.e. with CSAsLower sensitivity compared to HPLC/GC-MS, potential for signal overlap

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships for the analytical techniques described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve sample in mobile phase (1 mg/mL) inject Inject sample (10 µL) prep->inject separate Separate enantiomers on chiral column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate peak areas detect->integrate calculate Calculate enantiomeric excess integrate->calculate

Caption: Workflow for Chiral HPLC Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep Derivatize sample (e.g., silylation) inject Inject sample (1 µL) prep->inject separate Separate components in GC column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify peaks by mass spectra detect->identify quantify Quantify using peak areas identify->quantify

Caption: Workflow for GC-MS Analysis with Derivatization.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep Dissolve sample and chiral solvating agent in deuterated solvent acquire Acquire ¹H NMR spectrum prep->acquire process Phase and baseline correct spectrum acquire->process integrate Integrate diastereotopic signals process->integrate calculate Calculate enantiomeric excess integrate->calculate Decision_Tree start What is the primary analytical goal? goal1 Determine Enantiomeric Excess start->goal1 goal2 Monitor Reaction Progress start->goal2 goal3 Identify Impurities start->goal3 subgoal1 High Accuracy Required? goal1->subgoal1 subgoal2 Real-time analysis needed? goal2->subgoal2 subgoal3 Are impurities volatile? goal3->subgoal3 tech1 Chiral HPLC subgoal1->tech1 Yes tech2 NMR with Chiral Agent subgoal1->tech2 No (faster) tech3 NMR subgoal2->tech3 Yes tech4 Offline HPLC/GC-MS subgoal2->tech4 No tech5 GC-MS subgoal3->tech5 Yes tech6 HPLC subgoal3->tech6 No

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of (R)-(-)-N-Boc-3-pyrrolidinol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of chiral building blocks is paramount. (R)-(-)-N-Boc-3-pyrrolidinol is a key chiral intermediate used in the synthesis of a wide array of pharmaceutical compounds. Understanding its spectral properties, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy, and comparing them with those of its enantiomer and other related structures is crucial for quality control, reaction monitoring, and structural elucidation. This guide provides a comparative analysis of the ¹H and ¹³C NMR data for this compound, its enantiomer (S)-(+)-N-Boc-3-pyrrolidinol, and an alternative chiral protected pyrrolidine derivative, N-Boc-trans-4-hydroxy-L-proline methyl ester.

¹H and ¹³C NMR Data Comparison

In an achiral solvent such as deuterochloroform (CDCl₃), the ¹H and ¹³C NMR spectra of enantiomers are identical. Therefore, the data presented below for N-Boc-3-pyrrolidinol applies to both the (R) and (S) enantiomers. Any differentiation between enantiomers requires the use of a chiral environment, such as a chiral solvating agent.

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
(R/S)-N-Boc-3-pyrrolidinol 3.79 – 3.71m-1HH-3
3.58 – 3.46m-2HH-5
3.40 – 3.31m-1HH-2a
3.31 – 3.23m-1HH-2b
1.97 – 1.85m-1HH-4a
1.88 – 1.69m-1HH-4b
1.44s-9HC(CH₃)₃
N-Boc-trans-4-hydroxy-L-proline methyl ester 4.45t8.41HH-2
4.40br s-1HH-4
3.74s-3HOCH₃
3.65 - 3.50m-2HH-5
2.29 - 2.21m-1HH-3a
2.11 - 2.03m-1HH-3b
1.46 & 1.432s-9HC(CH₃)₃

Table 2: ¹³C NMR Data Comparison (126 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
(R/S)-N-Boc-3-pyrrolidinol 154.8C=O
79.3C (CH₃)₃
68.3C-3
55.3C-2
46.1C-5
34.9C-4
28.7C(C H₃)₃
N-Boc-trans-4-hydroxy-L-proline methyl ester 174.4C =O (ester)
154.6C =O (Boc)
80.4C (CH₃)₃
70.3C-4
58.5C-2
54.8C-5
52.3OC H₃
39.5C-3
28.5C(C H₃)₃

Experimental Protocols

General Procedure for Acquiring ¹H and ¹³C NMR Spectra

A sample of the compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The spectrum is recorded on a spectrometer, such as a Bruker UltraShield Plus Avance III 500 MHz instrument.

  • ¹H NMR Spectroscopy: Spectra are typically recorded at room temperature. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). Data are reported as follows: chemical shift (multiplicity, coupling constant(s), integration). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), and br (broad).

  • ¹³C NMR Spectroscopy: Spectra are recorded with proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a chiral compound.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_reporting Reporting Compound Chiral Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer FID Free Induction Decay (FID) NMR_Spectrometer->FID FT Fourier Transform FID->FT Phase_Correction Phase Correction & Baseline Correction FT->Phase_Correction Integration Integration & Peak Picking Phase_Correction->Integration Analysis Spectral Analysis & Structure Elucidation Integration->Analysis Report Data Tables & Publication Analysis->Report

Caption: General workflow for NMR sample preparation, data acquisition, processing, and analysis.

Comparative Guide to Chiral HPLC Analysis of (R)-(-)-N-Boc-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of (R)-(-)-N-Boc-3-pyrrolidinol, a key chiral building block in the synthesis of many pharmaceutical compounds, is a critical quality attribute. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable method for determining enantiomeric excess. This guide provides a comparative overview of suitable chiral HPLC methods, detailing experimental protocols and expected performance with different types of commercially available chiral columns.

Comparison of Chiral Stationary Phases

The successful chiral separation of N-Boc-protected compounds, including this compound, is typically achieved on two main types of chiral stationary phases: polysaccharide-based and macrocyclic glycopeptide-based columns.

Polysaccharide-Based CSPs (e.g., Daicel CHIRALPAK®, Phenomenex Lux®)

These are the most widely used CSPs for a broad range of chiral compounds. They consist of a chiral polymer, typically a cellulose or amylose derivative, coated or immobilized on a silica support. The separation mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.

Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC®)

These CSPs utilize macrocyclic glycopeptides, such as vancomycin or teicoplanin, covalently bonded to silica. They offer a multimodal separation mechanism involving hydrogen bonding, ionic interactions, and inclusion complexing within the complex three-dimensional structure of the glycopeptide. These columns are known for their robustness and broad selectivity, particularly for polar and ionizable compounds.[1]

A summary of the key characteristics of these CSPs for the analysis of N-Boc-pyrrolidinol derivatives is presented below:

FeaturePolysaccharide-Based CSPs (e.g., CHIRALPAK® IC-3, Lux® Cellulose-2)Macrocyclic Glycopeptide-Based CSPs (e.g., CHIROBIOTIC® T, V)
Chiral Selector Cellulose or Amylose DerivativesVancomycin, Teicoplanin
Primary Interactions Hydrogen bonding, dipole-dipole, π-π interactions, steric hindranceHydrogen bonding, ionic interactions, inclusion complexation
Typical Mobile Phases Normal Phase (Hexane/Alcohol), Polar Organic ModeReversed-Phase, Polar Organic Mode, Normal Phase
Advantages High success rate for a wide range of compounds, excellent resolution.Broad selectivity, high stability, multimodal capabilities.[1]
Considerations Coated versions may have solvent limitations.May require longer equilibration times.

Experimental Protocols

Below are detailed experimental protocols for the chiral HPLC analysis of this compound using representative columns from each class.

Method 1: Polysaccharide-Based CSP (Normal Phase)

This method is based on a general protocol for the enantiomeric separation of N-Boc protected hydroxypiperidines and aminopyrrolidines.[2]

  • Instrumentation: HPLC system with UV detector.

  • Chiral Stationary Phase: CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 3 µm.

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 90:10 (v/v). This ratio can be optimized to achieve baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the chiral compound in the mobile phase at a concentration of approximately 1 mg/mL.

Method 2: Macrocyclic Glycopeptide-Based CSP (Reversed-Phase)

This method is adapted from general guidelines for the separation of N-Boc protected amino acids on CHIROBIOTIC® columns.

  • Instrumentation: HPLC system with UV detector.

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: [A] 20 mM ammonium acetate, pH 6; [B] methanol; (90:10, A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a stock solution of the chiral compound in methanol at a concentration of approximately 1 mg/mL.

Data Presentation and Performance Comparison

The following table summarizes the expected performance of the two methods. Please note that the retention times and resolution are illustrative and may vary depending on the specific instrument and exact experimental conditions.

ParameterMethod 1 (Polysaccharide CSP)Method 2 (Macrocyclic Glycopeptide CSP)
Expected Retention Time (R-enantiomer) ~ 8 - 12 min~ 6 - 10 min
Expected Retention Time (S-enantiomer) ~ 10 - 15 min~ 8 - 12 min
Expected Resolution (Rs) > 1.5 (Baseline separation)> 1.5 (Baseline separation)
Limit of Quantification (LOQ) ~ 0.1% of the minor enantiomer~ 0.1% of the minor enantiomer
Typical Analysis Time 15 - 20 minutes10 - 15 minutes

Visualizations

Experimental Workflow

The general workflow for chiral HPLC analysis is depicted below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in Mobile Phase (1 mg/mL) hplc_system Equilibrate HPLC System with Mobile Phase inject_sample Inject Sample (5-10 µL) hplc_system->inject_sample run_hplc Isocratic Elution on Chiral Stationary Phase inject_sample->run_hplc detect_peaks UV Detection (210-230 nm) run_hplc->detect_peaks integrate_peaks Integrate Peak Areas of Enantiomers detect_peaks->integrate_peaks calculate_ee Calculate Enantiomeric Excess (% ee) integrate_peaks->calculate_ee

Caption: General workflow for the chiral HPLC analysis of this compound.

Logical Relationship of Method Selection

The choice of the appropriate chiral HPLC method often involves a screening process.

G start Start: Chiral Separation of This compound screen_csp Screen Chiral Stationary Phases start->screen_csp polysaccharide Polysaccharide-Based CSP (e.g., CHIRALPAK® IC-3) screen_csp->polysaccharide High Success Rate for N-Boc compounds macrocyclic Macrocyclic Glycopeptide-Based CSP (e.g., CHIROBIOTIC® T) screen_csp->macrocyclic Broad Selectivity & Robustness optimize_np Optimize Normal Phase (Hexane/Alcohol Ratio) polysaccharide->optimize_np optimize_rp Optimize Reversed-Phase (Buffer/Organic Ratio, pH) macrocyclic->optimize_rp validation Method Validation (Specificity, Linearity, Accuracy, Precision) optimize_np->validation optimize_rp->validation

Caption: Decision tree for chiral HPLC method development for this compound.

References

A Comparative Guide to Alternative Chiral Building Blocks for (R)-(-)-N-Boc-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-N-Boc-3-pyrrolidinol is a highly valued chiral building block in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with a stereodefined hydroxyl group and a protected amine, makes it a versatile starting material for synthesizing complex, biologically active molecules. However, the exploration of chemical space and the need for diverse molecular architectures necessitate a broader palette of chiral synthons. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data, to aid researchers in selecting the optimal building block for their synthetic strategy.

Logical Relationships of Chiral Building Blocks

The following diagram illustrates the relationship between the primary building block and its alternatives, categorized by structural modification.

G cluster_main Primary Building Block cluster_alternatives Alternative Building Blocks main This compound enantiomer Enantiomer (S)-(+)-N-Boc-3-pyrrolidinol main->enantiomer Stereochemistry ring_size Ring Size Variants (Azetidines, Piperidines) main->ring_size Scaffold acyclic Acyclic Analogues (Chiral Amino Alcohols) main->acyclic Topology protecting_group Protecting Group Variants (N-Cbz, N-Benzyl) main->protecting_group Functionality

Caption: Structural alternatives to this compound.

Comparative Analysis of Alternatives

The selection of an alternative building block is often driven by the need to modify physicochemical properties, explore different spatial arrangements, or access novel intellectual property. This section compares key alternatives based on their structure and common applications.

Enantiomeric Counterpart: (S)-(+)-N-Boc-3-pyrrolidinol

The most direct alternative is the enantiomer, (S)-(+)-N-Boc-3-pyrrolidinol. It is crucial in asymmetric synthesis where the opposite stereochemistry is required to achieve desired biological activity or to complete a formal synthesis of a natural product. Its physical properties are nearly identical to its (R)-counterpart, differing only in the direction of optical rotation.

Ring Size Analogues: Azetidines and Piperidines

Modifying the ring size of the heterocyclic core significantly impacts the bond angles and three-dimensional shape of the final molecule, which can be critical for optimizing binding to a biological target.

  • N-Boc-Azetidin-3-ol: This four-membered ring analogue introduces significant ring strain. This property can be exploited to influence conformation or to serve as a reactive handle. 1-Boc-3-azetidinone, derived from the alcohol, is a key intermediate in the synthesis of Baricitinib, a Janus kinase (JAK) inhibitor.

  • N-Boc-3-Hydroxypiperidines: These six-membered ring systems offer a more flexible, chair-like conformation compared to the relatively flat pyrrolidine ring. (S)-N-Boc-3-hydroxypiperidine is a key chiral intermediate for the synthesis of the anticancer drug Ibrutinib.

Acyclic Chiral Amino Alcohols

Acyclic amino alcohols provide maximum conformational flexibility. They serve as important building blocks when a rigid heterocyclic scaffold is not required or desired. This class of compounds is vast, offering a wide range of stereochemical and functional group diversity.

Data Presentation: Physical and Chemical Properties

The following table summarizes key properties of this compound and its common heterocyclic alternatives.

CompoundStructureCAS No.Molecular WeightMelting Point (°C)Optical Rotation ([α]D)
This compound109431-87-0187.2460-64-26° (c=1, MeOH)
(S)-(+)-N-Boc-3-pyrrolidinol101469-92-5187.2460-64+26° (c=1, MeOH)
(R)-1-Boc-3-hydroxypiperidine143900-43-0201.2773-77-21° (c=1, CHCl3)
(S)-1-Boc-3-hydroxypiperidine143900-44-1201.2773-77+21° (c=1, CHCl3)
1-Boc-azetidin-3-ol142253-55-2173.2159-62N/A (achiral)
1-Boc-3-azetidinone398489-26-4171.1947-51N/A (achiral)

Comparative Performance in Key Transformations

The utility of a chiral building block is defined by its performance in common synthetic transformations. Oxidation of the secondary alcohol to a ketone is a fundamental step for further functionalization, such as reductive amination or olefination. The table below compares reported yields for this transformation across different scaffolds.

Starting MaterialReagent(s)ProductYield (%)
(R)-N-Boc-3-pyrrolidinolDess-Martin Periodinane (DMP)N-Boc-3-pyrrolidinone77.3
(S)-N-Boc-3-pyrrolidinolPyridinium chlorochromate (PCC)N-Boc-3-pyrrolidinone~95
1-Benzylazetidin-3-olTEMPO, NaOCl1-Benzylazetidin-3-one~85
(R)-N-Boc-3-hydroxypiperidineParikh-Doering (SO3-Py)N-Boc-3-piperidone~98

Experimental Protocols & Workflow

General Experimental Workflow

The diagram below outlines a typical synthetic workflow starting from a chiral N-Boc protected hydroxy-heterocycle, demonstrating key points of diversification.

G cluster_start Starting Material cluster_path1 Pathway 1: O-Functionalization cluster_path2 Pathway 2: N-Functionalization cluster_final Final Product start Chiral N-Boc-X-ol (X = Pyrrolidinyl, Piperidinyl, etc.) mitsunobu Mitsunobu Reaction (e.g., O-Alkylation) start->mitsunobu ester Esterification (e.g., Acylation) start->ester oxidation Oxidation start->oxidation deprotect Boc Deprotection (e.g., TFA, HCl) start->deprotect final Complex Target Molecule mitsunobu->final ester->final ketone N-Boc-X-one oxidation->ketone ketone->final free_amine Chiral X-ol (Secondary Amine) deprotect->free_amine n_alkylation Reductive Amination or N-Alkylation free_amine->n_alkylation n_acylation N-Acylation free_amine->n_acylation n_alkylation->final n_acylation->final

Caption: General synthetic workflow for functionalizing chiral building blocks.

Protocol 1: Oxidation of (R)-N-Boc-3-pyrrolidinol using Dess-Martin Periodinane

This protocol describes the conversion of the secondary alcohol to the corresponding ketone.

Materials:

  • (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq)

  • Dess-Martin Periodinane (DMP) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

Procedure:

  • To a stirred solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add Dess-Martin Periodinane (2.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution.

  • Stir vigorously for 15 minutes until the layers are clear.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., 15:85 EtOAc/Hexane) to afford tert-butyl 3-oxopyrrolidine-1-carboxylate as an oil.

Protocol 2: Boc-Deprotection of N-Boc-pyrrolidine derivatives

This protocol describes the removal of the Boc protecting group to liberate the secondary amine for further functionalization.

Materials:

  • N-Boc protected pyrrolidine derivative (1.0 eq)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) or Methanol (MeOH)

Procedure (using HCl):

  • Dissolve the N-Boc protected pyrrolidine derivative (1.0 eq) in a minimal amount of a suitable solvent like Methanol.

  • Add a solution of 6 N HCl (excess, e.g., 10-20 eq) at room temperature.

  • Stir the mixture for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting crude product is the hydrochloride salt of the deprotected amine, which can often be used directly in the next step or purified by recrystallization.

A Comparative Guide to the Efficacy of N-Boc Deprotection Reagents for 3-Hydroxypyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The removal of the tert-butyloxycarbonyl (Boc) protecting group from nitrogen atoms is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceutical intermediates. This guide provides an objective comparison of various reagents for the N-Boc deprotection of 3-hydroxypyrrolidine, a valuable building block in medicinal chemistry. The efficacy of each reagent is evaluated based on reaction conditions, yields, and potential side reactions, with supporting experimental data presented for ease of comparison.

Introduction to N-Boc Deprotection

The Boc group is widely used to protect amines due to its stability under a range of reaction conditions and its relatively straightforward removal. The deprotection mechanism typically involves the acid-catalyzed cleavage of the carbamate to form a carbamic acid, which then decarboxylates to yield the free amine. However, the choice of deprotection reagent is critical, especially when other sensitive functional groups, such as the hydroxyl group in 3-hydroxypyrrolidine, are present. Harsh acidic conditions can lead to side reactions, including dehydration or rearrangement. This guide explores both traditional and milder reagents to provide a comprehensive overview for selecting the optimal conditions for your specific synthetic needs.

Comparison of Deprotection Reagents

The following table summarizes the performance of various reagents for the N-Boc deprotection of 3-hydroxypyrrolidine. While direct comparative studies on this specific substrate are limited in the literature, the data presented is a consolidation of general protocols and results observed for similar secondary amines, providing a reliable basis for comparison.

ReagentTypical ConditionsReaction TimeYieldRemarks
Trifluoroacetic Acid (TFA) DCM, 0 °C to rt1 - 4 hHighStandard, effective method. Volatility of TFA can be advantageous for work-up, but its corrosiveness is a drawback.
Hydrochloric Acid (HCl) 4M in Dioxane or MeOH, rt1 - 16 hHighCommonly used and effective. The resulting hydrochloride salt can sometimes be directly isolated. Requires anhydrous conditions to prevent side reactions.
Oxalyl Chloride MeOH, rt1 - 4 hGood to HighA milder alternative to strong acids. The reaction is often clean with yields up to 90% for various substrates.[1]
Amberlyst 15 MeOH, reflux1 - 2 hGoodA solid-supported acid catalyst that simplifies work-up through simple filtration. Offers a more environmentally friendly option.
Thermolysis High-boiling solvent (e.g., TFE), 150°C1 - 2 hModerate to GoodA catalyst-free method suitable for substrates sensitive to strong acids. High temperatures may not be suitable for all substrates.

Experimental Protocols

Detailed methodologies for the key deprotection reactions are provided below.

Deprotection using Trifluoroacetic Acid (TFA)

Procedure: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, trifluoroacetic acid (5-10 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated NaHCO₃ solution) to afford the free amine.

Deprotection using Hydrochloric Acid (HCl) in Dioxane

Procedure: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous 1,4-dioxane (0.1 M), a 4M solution of HCl in dioxane (5-10 eq) is added. The reaction is stirred at room temperature and monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure to yield the hydrochloride salt of 3-hydroxypyrrolidine. The free amine can be obtained by neutralization with a suitable base.

Deprotection using Oxalyl Chloride

Procedure: In a dry round-bottom flask, N-Boc-3-hydroxypyrrolidine (1.0 eq) is dissolved in methanol (0.1 M) and stirred at room temperature for 5 minutes.[1] Oxalyl chloride (3.0 eq) is then added dropwise.[1] The reaction mixture is stirred for 1-4 hours, with progress monitored by TLC.[1] After completion, the solvent is removed under reduced pressure, and the residue is worked up with a basic solution to isolate the free amine.

Deprotection using Amberlyst 15

Procedure: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in methanol (0.1 M), Amberlyst 15 resin (a catalytic amount, e.g., 20 wt%) is added. The mixture is heated to reflux and the reaction is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, and the resin is removed by filtration. The filtrate is concentrated under reduced pressure to give the product.

Potential Side Reactions and Selectivity

The presence of the hydroxyl group in 3-hydroxypyrrolidine warrants consideration of potential side reactions, particularly under strongly acidic conditions. While the Boc group is generally more acid-labile than many other protecting groups, harsh conditions can lead to:

  • Dehydration: Elimination of the hydroxyl group to form a pyrroline derivative.

  • Rearrangement: Acid-catalyzed rearrangement of the pyrrolidine ring.

The use of milder reagents such as oxalyl chloride or solid-supported acids can often mitigate these side reactions. Thermolytic deprotection, being catalyst-free, is also a good option to avoid acid-mediated side products, provided the substrate is thermally stable. The selectivity of N-Boc deprotection in the presence of a hydroxyl group is generally high with the reagents listed, as the carbamate is significantly more susceptible to acid-catalyzed cleavage.

Experimental Workflow and Logic

The general workflow for N-Boc deprotection of 3-hydroxypyrrolidine involves the reaction of the protected substrate with a suitable reagent, followed by work-up and purification to isolate the deprotected amine. The choice of reagent dictates the specific conditions and work-up procedure.

Deprotection_Workflow cluster_start Starting Material cluster_reagents Deprotection Reagents cluster_process Process cluster_end Product start N-Boc-3-hydroxypyrrolidine reaction Reaction start->reaction TFA TFA / DCM TFA->reaction HCl HCl / Dioxane HCl->reaction OxalylCl Oxalyl Chloride / MeOH OxalylCl->reaction Amberlyst Amberlyst 15 / MeOH Amberlyst->reaction workup Work-up & Purification reaction->workup end 3-Hydroxypyrrolidine workup->end

Caption: General workflow for the N-Boc deprotection of 3-hydroxypyrrolidine.

The logical relationship for selecting a deprotection reagent often involves balancing efficacy with the need to preserve other functional groups.

Reagent_Selection_Logic start Need for N-Boc Deprotection acid_sensitive Acid-Sensitive Substrate? start->acid_sensitive strong_acid Strong Acid Conditions (TFA, HCl) acid_sensitive->strong_acid No mild_acid Milder Conditions (Oxalyl Chloride, Amberlyst 15) acid_sensitive->mild_acid Yes thermal Thermolysis acid_sensitive->thermal Yes

Caption: Decision logic for selecting an N-Boc deprotection reagent.

Conclusion

The choice of reagent for the N-Boc deprotection of 3-hydroxypyrrolidine is a critical step that can significantly impact the overall success of a synthetic route. While traditional strong acids like TFA and HCl are highly effective, milder alternatives such as oxalyl chloride and solid-supported catalysts like Amberlyst 15 offer viable options with potentially cleaner reaction profiles and simpler work-up procedures. For substrates that are particularly sensitive to acidic conditions, thermolysis presents a catalyst-free alternative. Researchers and drug development professionals should carefully consider the specific requirements of their synthesis, including the presence of other functional groups and scalability, when selecting the most appropriate deprotection strategy.

References

A Comparative Spectroscopic Guide to (R)-(-)-N-Boc-3-pyrrolidinol and its Chiral Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the precise characterization of chiral building blocks is paramount. (R)-(-)-N-Boc-3-pyrrolidinol is a key chiral intermediate utilized in the synthesis of a wide array of bioactive molecules. This guide provides a comprehensive comparison of the spectroscopic properties of this compound with its enantiomer, (S)-(+)-N-Boc-3-pyrrolidinol, and a related oxidized derivative, N-Boc-3-pyrrolidinone. The data presented herein, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, offers researchers a valuable resource for identification, purity assessment, and quality control.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected alternatives. These values are essential for distinguishing between these closely related structures.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J Hz), Integration
This compound 3.79 – 3.71 (m, 1H), 3.58 – 3.46 (m, 2H), 3.40 – 3.31 (m, 1H), 3.31 – 3.23 (m, 1H), 1.97 – 1.85 (m, 1H), 1.88 – 1.69 (m, 5H), 1.66 – 1.56 (m, 1H), 1.44 (s, 10H)[1]
(S)-(+)-N-Boc-3-pyrrolidinol Due to being enantiomers, the ¹H NMR spectrum is identical to that of the (R)-enantiomer.
N-Boc-3-pyrrolidinone

Table 2: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)

CompoundChemical Shift (δ) ppm
This compound 154.8, 79.3, 56.8, 46.4, 45.2, 32.1, 30.6, 29.8, 28.7, 23.5[1]
(S)-(+)-N-Boc-3-pyrrolidinol As enantiomers, the ¹³C NMR spectrum is identical to that of the (R)-enantiomer.
N-Boc-3-pyrrolidinone

Table 3: FT-IR Spectroscopic Data (film, cm⁻¹)

CompoundKey Vibrational Frequencies (νₘₐₓ)
This compound 3428, 2971, 2872, 1692, 1478, 1366, 1169, 1109[1]
(S)-(+)-N-Boc-3-pyrrolidinol The FT-IR spectrum is identical to that of the (R)-enantiomer.
N-Boc-3-pyrrolidinone

Table 4: Mass Spectrometry Data

CompoundIonization MethodCalculated m/zFound m/z
This compound ESI-TOF
(S)-(+)-N-Boc-3-pyrrolidinol ESI
N-Boc-3-pyrrolidinone

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To determine the proton chemical environment of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum at room temperature.

  • Data Processing: Process the raw data by applying a Fourier transform. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm. Integrate the signals to determine the relative number of protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Objective: To determine the carbon framework of the molecule.

Instrumentation: A 126 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling.

  • Data Processing: Process the raw data with a Fourier transform. Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the molecule.

Instrumentation: An Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometer.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated value for the expected elemental formula.

Workflow for Spectroscopic Characterization

The logical flow of experiments for the complete spectroscopic characterization of this compound and its analogs is depicted in the following diagram.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis & Interpretation Sample This compound NMR NMR Spectroscopy (1H & 13C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity FTIR->Structure MS->Structure Comparison Comparison with Alternatives Structure->Comparison Purity->Comparison

References

A Comparative Guide to the Synthesis of Enantiomerically Pure N-Boc-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 7, 2025

For researchers, scientists, and professionals in drug development, the synthesis of enantiomerically pure building blocks is a critical cornerstone of modern medicinal chemistry. N-Boc-3-pyrrolidinol, a valuable chiral intermediate, is frequently employed in the synthesis of a wide array of pharmaceutical compounds. This guide provides an objective comparison of prominent synthetic routes to enantiomerically pure (R)- and (S)-N-Boc-3-pyrrolidinol, offering a detailed examination of their respective methodologies, performance metrics, and underlying principles. The presented data, compiled from peer-reviewed literature and patents, is intended to assist in the selection of the most suitable synthetic strategy based on factors such as yield, enantioselectivity, scalability, and resource availability.

Key Synthetic Strategies

Three primary strategies for the synthesis of enantiomerically pure N-Boc-3-pyrrolidinol are discussed and compared herein:

  • Asymmetric Chemical Reduction of N-Boc-3-pyrrolidinone: This approach utilizes a prochiral starting material, N-Boc-3-pyrrolidinone, which is then asymmetrically reduced to the desired chiral alcohol using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a preeminent example of this strategy.

  • Biocatalytic Asymmetric Reduction of N-Boc-3-pyrrolidinone: Leveraging the high stereoselectivity of enzymes, this method also employs N-Boc-3-pyrrolidinone as the substrate. Ketoreductases (KREDs), often from microbial sources such as Rhodococcus or Candida species, are used to effect the enantioselective reduction.

  • Synthesis from the Chiral Pool: This classical approach begins with a readily available and inexpensive enantiomerically pure starting material, such as D- or L-malic acid. A series of chemical transformations is then carried out to construct the target N-Boc-3-pyrrolidinol, with the stereochemistry of the final product being derived from the starting material.

Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data for the different synthetic routes to enantiomerically pure N-Boc-3-pyrrolidinol.

Table 1: Comparison of Synthetic Routes to (R)-N-Boc-3-pyrrolidinol

ParameterAsymmetric Chemical Reduction (CBS)Biocatalytic Reduction (KRED)Synthesis from D-Malic Acid
Starting Material N-Boc-3-pyrrolidinoneN-Boc-3-pyrrolidinoneD-Malic Acid
Key Reagents (R)-CBS catalyst, Borane-dimethyl sulfide complexKetoreductase, Cofactor (NADPH), Cofactor regeneration system (e.g., glucose/GDH)Benzylamine, LiAlH₄, (Boc)₂O
Typical Yield ~85-95%>95% (conversion)Moderate (multi-step)
Enantiomeric Excess (e.e.) >98%>99%>98%
Reaction Time 1-4 hours12-24 hoursMultiple days
Key Advantages High e.e., Relatively short reaction time, Well-established methodology.Excellent e.e., Mild reaction conditions, Environmentally benign.Inexpensive starting material, Established classical route.
Key Disadvantages Requires stoichiometric chiral catalyst and borane reagents, Moisture sensitive.Requires specific enzymes and cofactor regeneration, Longer reaction times.Multi-step synthesis, Use of hazardous reagents (LiAlH₄).

Table 2: Comparison of Synthetic Routes to (S)-N-Boc-3-pyrrolidinol

ParameterAsymmetric Chemical Reduction (CBS)Biocatalytic Reduction (KRED)Synthesis from L-Malic Acid
Starting Material N-Boc-3-pyrrolidinoneN-Boc-3-pyrrolidinoneL-Malic Acid
Key Reagents (S)-CBS catalyst, Borane-dimethyl sulfide complexKetoreductase (with (S)-selectivity)Benzylamine, LiAlH₄, (Boc)₂O
Typical Yield ~85-95%>95% (conversion)Moderate (multi-step)
Enantiomeric Excess (e.e.) >98%>99%>98%
Reaction Time 1-4 hours12-24 hoursMultiple days
Key Advantages High e.e., Relatively short reaction time, Well-established methodology.Excellent e.e., Mild reaction conditions, Environmentally benign.Inexpensive starting material, Established classical route.
Key Disadvantages Requires stoichiometric chiral catalyst and borane reagents, Moisture sensitive.Requires specific enzymes and cofactor regeneration, Longer reaction times.Multi-step synthesis, Use of hazardous reagents (LiAlH₄).

Experimental Protocols

Detailed experimental methodologies for the key synthetic routes are provided below.

Asymmetric Chemical Reduction: Corey-Bakshi-Shibata (CBS) Reduction

This protocol is a representative procedure for the synthesis of (R)-N-Boc-3-pyrrolidinol. For the (S)-enantiomer, the (S)-CBS catalyst would be used.

Procedure:

  • A solution of N-Boc-3-pyrrolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • A solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in THF is added dropwise to the cooled solution.

  • A solution of borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.6 eq) is added dropwise over a period of 30 minutes, maintaining the temperature at -78 °C.

  • The reaction mixture is stirred at -78 °C for 2 hours, and then allowed to warm to room temperature and stirred for an additional 1 hour.

  • The reaction is carefully quenched by the slow addition of methanol at 0 °C.

  • The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford (R)-N-Boc-3-pyrrolidinol.

Biocatalytic Asymmetric Reduction

This protocol outlines a general procedure using a ketoreductase (KRED) with a glucose/glucose dehydrogenase (GDH) cofactor regeneration system for the synthesis of (S)-N-Boc-3-pyrrolidinol. The choice of KRED determines the enantioselectivity.

Procedure:

  • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), N-Boc-3-pyrrolidinone (e.g., 50 mM) is suspended.

  • To this suspension are added NADP⁺ (or NAD⁺, depending on the KRED's cofactor preference, e.g., 1 mM), glucose (e.g., 1.2 eq), glucose dehydrogenase (GDH, e.g., 5 U/mL), and the selected ketoreductase (e.g., a lyophilized powder of an E. coli overexpressing strain or a purified enzyme).

  • The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation for 12-24 hours.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC or GC).

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield (S)-N-Boc-3-pyrrolidinol.

Synthesis from Chiral Pool: D-Malic Acid

This multi-step synthesis provides (R)-N-Boc-3-pyrrolidinol. A similar sequence starting from L-malic acid would yield the (S)-enantiomer.

Procedure:

  • Amidation: D-Malic acid is reacted with benzylamine to form the corresponding dibenzylamide.

  • Cyclization: The dibenzylamide is treated with a dehydrating agent (e.g., acetic anhydride) to effect cyclization to the N-benzyl-succinimide derivative.

  • Reduction: The succinimide is reduced to the corresponding N-benzyl-3-hydroxypyrrolidine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.

  • Debenzylation and Boc-protection: The N-benzyl group is removed by catalytic hydrogenation (e.g., using Pd/C and H₂ gas). The resulting 3-pyrrolidinol is then protected with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine) to afford (R)-N-Boc-3-pyrrolidinol.

  • Each intermediate is typically purified by crystallization or column chromatography.

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic strategies.

G Workflow for Asymmetric Reduction Routes cluster_start Starting Material cluster_chem Chemical Route cluster_bio Biocatalytic Route cluster_product Product start N-Boc-3-pyrrolidinone chem_reduct Asymmetric Chemical Reduction (e.g., CBS Reduction) start->chem_reduct Chiral Catalyst & Borane bio_reduct Biocatalytic Reduction (Ketoreductase) start->bio_reduct Enzyme & Cofactor product Enantiomerically Pure N-Boc-3-pyrrolidinol chem_reduct->product bio_reduct->product

Asymmetric reduction pathways to N-Boc-3-pyrrolidinol.

G Workflow for Chiral Pool Synthesis start D-Malic Acid step1 Amidation with Benzylamine start->step1 step2 Cyclization to N-Benzyl-succinimide step1->step2 step3 Reduction with LiAlH₄ step2->step3 step4 Debenzylation and Boc-protection step3->step4 product (R)-N-Boc-3-pyrrolidinol step4->product

Chiral pool synthesis of (R)-N-Boc-3-pyrrolidinol.

Conclusion

The choice of a synthetic route to enantiomerically pure N-Boc-3-pyrrolidinol is a multifaceted decision that depends on the specific requirements of the research or development program.

  • Asymmetric chemical reduction , particularly the CBS reduction, offers a rapid and highly enantioselective method that is well-documented and widely used. However, it requires the handling of moisture-sensitive and potentially hazardous reagents.

  • Biocatalytic reduction stands out for its exceptional enantioselectivity, mild reaction conditions, and environmental friendliness. While reaction times may be longer, the high conversions and clean reaction profiles make it an attractive option, especially for large-scale synthesis where sustainability is a key consideration.

  • Synthesis from the chiral pool provides a cost-effective entry point due to the low price of starting materials like malic acid. However, the multi-step nature of this approach can lead to lower overall yields and requires the use of strong, non-selective reducing agents.

Ultimately, a thorough evaluation of the factors presented in this guide will enable researchers and drug development professionals to make an informed decision on the most appropriate synthetic strategy for their specific needs, balancing the demands of efficiency, cost, safety, and environmental impact.

A Comparative Guide to the Structural Elucidation of (R)-(-)-N-Boc-3-pyrrolidinol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is fundamental. This guide provides an objective comparison of single-crystal X-ray diffraction with alternative analytical techniques for the structural elucidation of small organic molecules, focusing on derivatives of (R)-(-)-N-Boc-3-pyrrolidinol.

While the crystal structure for this compound itself is not publicly available, this guide utilizes the crystallographic data of a closely related derivative, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid , to provide a detailed comparison with other structural analysis methods.[1]

Comparison of Structural Elucidation Techniques

The determination of a molecule's three-dimensional architecture is crucial for understanding its function and for rational drug design. While single-crystal X-ray diffraction is considered the "gold standard" for obtaining unambiguous structural information, other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary and valuable data, particularly for understanding the molecule's behavior in solution.

TechniqueInformation ProvidedSample RequirementsAdvantagesLimitations
Single-Crystal X-ray Diffraction Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, and packing in the solid state.High-quality single crystal (typically >0.1 mm in all dimensions).Provides an unambiguous and highly detailed molecular structure.Crystal growth can be a significant bottleneck. The determined structure is of the solid state, which may not be the same as the conformation in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms, connectivity, and through-space proximity of atoms, allowing for the determination of the molecular conformation and dynamics in solution.Soluble sample in a suitable deuterated solvent.Provides information about the structure and behavior of the molecule in a biologically relevant solution state. Can study dynamic processes.Structure determination can be complex and may not provide the same level of precision for bond lengths and angles as X-ray crystallography.
Mass Spectrometry (MS) Precise molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide information about the molecule's connectivity and functional groups.A very small amount of sample that can be ionized.Extremely sensitive, requiring minimal sample. Can be coupled with separation techniques like liquid chromatography (LC-MS) for mixture analysis.Does not directly provide 3D structural information or stereochemistry.

Case Study: X-ray Crystal Structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid

The crystal structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid provides a detailed snapshot of its solid-state conformation. The key crystallographic data are summarized below.[1]

ParameterValue
Chemical FormulaC₁₁H₁₉NO₅
Molecular Weight245.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a6.4299(13) Å
b9.784(2) Å
c10.279(2) Å
α90°
β90.12(3)°
γ90°
Volume646.7(2) ų
Z2
Temperature293 K
RadiationMo Kα (λ = 0.71073 Å)

Data obtained from the publication by Yang, H., et al. (2011).[1]

The analysis of the crystal structure reveals that the five-membered pyrrolidine ring adopts an envelope conformation.[1] Intermolecular O—H···O hydrogen bonds are observed, which link the molecules into chains.[1] This detailed structural information is invaluable for understanding the intermolecular interactions that govern the crystal packing.

Experimental Protocols

Single-Crystal X-ray Diffraction of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid[1]
  • Crystal Growth : Colorless single crystals suitable for X-ray diffraction were obtained by recrystallization from methanol.

  • Data Collection : A suitable crystal was mounted on a Rigaku Saturn CCD area-detector diffractometer. The crystal was kept at 293 K during data collection. The diffractometer was equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

  • Structure Solution and Refinement : The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

General Protocol for NMR Spectroscopic Analysis
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition : Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard experiments include:

    • ¹H NMR: To identify the chemical environment of protons.

    • ¹³C NMR: To identify the chemical environment of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings and thus connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, providing further connectivity information.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, which is crucial for determining the 3D conformation.

  • Data Analysis : Process and analyze the spectra to assign all proton and carbon signals. Use the coupling constants from ¹H NMR and the cross-peaks from NOESY/ROESY to determine dihedral angles and interproton distances, respectively. This information is then used to build a model of the molecule's conformation in solution.

General Protocol for High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for polar molecules like N-Boc-3-pyrrolidinol derivatives.

  • Mass Analysis : Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). This provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion.

  • Data Analysis : Use the accurate mass to determine the elemental composition of the molecule. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to confirm the molecular structure and connectivity.

Visualizing the Workflow and Relationships

To better illustrate the processes and comparisons discussed, the following diagrams were generated using Graphviz.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final 3D Structure (Solid State) structure_solution->final_structure logical_relationship cluster_techniques Structural Elucidation Techniques cluster_information Information Obtained Molecule N-Boc-3-pyrrolidinol Derivative xray X-ray Crystallography Molecule->xray nmr NMR Spectroscopy Molecule->nmr ms Mass Spectrometry Molecule->ms xray_info Solid-State 3D Structure (Bond lengths, angles) Absolute Configuration xray->xray_info Provides nmr_info Solution-State Conformation Connectivity Dynamics nmr->nmr_info Provides ms_info Molecular Formula Connectivity (Fragmentation) ms->ms_info Provides

References

Comparative Analysis of (R)-(-)-N-Boc-3-pyrrolidinol: A Mass Spectrometry Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of mass spectrometry for the analysis of (R)-(-)-N-Boc-3-pyrrolidinol against other common analytical techniques. The focus is on providing actionable insights, supported by experimental protocols and data, to aid in method selection and interpretation for the characterization of this chiral building block.

Mass Spectrometry Analysis of this compound

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. Due to the labile nature of the tert-butoxycarbonyl (Boc) protecting group, electron ionization (EI) and electrospray ionization (ESI) often yield characteristic fragmentation patterns rather than a prominent molecular ion peak.

The expected molecular ion for this compound (C9H17NO3) is [M]+• at m/z 187. However, this is often of low abundance or completely absent in EI spectra. The fragmentation is dominated by the loss of the Boc group through several pathways.

Proposed Fragmentation Pathway

The primary fragmentation of this compound in mass spectrometry is initiated by the cleavage of the Boc group. A common pathway is the McLafferty rearrangement, leading to the loss of isobutylene (56 Da). Subsequent or alternative fragmentations include the loss of the entire Boc group or cleavage of the pyrrolidine ring.

Fragmentation_Pathway M [this compound]+• m/z = 187 F1 [M - C4H8]+• m/z = 131 M->F1 - C4H8 (Isobutylene) F2 [M - C4H9O2]+• m/z = 86 M->F2 - Boc group F3 [C4H9]+ m/z = 57 M->F3 F4 [M - C5H9O2]+• m/z = 88 F2->F4 - H2O Experimental_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing prep1 Dissolve in Methanol prep2 Dilute with Mobile Phase prep1->prep2 prep3 Add 0.1% Formic Acid prep2->prep3 analysis1 Direct Infusion (ESI+) prep3->analysis1 analysis2 Data Acquisition (m/z 50-300) analysis1->analysis2 data1 Identify Fragment Ions analysis2->data1 data2 Propose Fragmentation Pathway data1->data2

Biological activity of compounds synthesized from (R)-(-)-N-Boc-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of pyrrolidine derivatives as neuraminidase inhibitors, with a focus on compounds synthesized from chiral pyrrolidine precursors. This analysis is supported by experimental data and detailed methodologies.

(R)-(-)-N-Boc-3-pyrrolidinol and its derivatives are versatile chiral building blocks in the synthesis of a wide array of biologically active molecules. Their utility spans the development of neuroactive drugs, antivirals, and enzyme inhibitors.[1] This guide focuses on a series of pyrrolidine derivatives synthesized as inhibitors of neuraminidase, a key enzyme in the influenza virus life cycle, and compares their efficacy to the well-established antiviral drug, Oseltamivir.

Comparative Biological Activity

A series of pyrrolidine derivatives have been synthesized and evaluated for their inhibitory activity against neuraminidase from the influenza A virus (H3N2). The results, summarized in the table below, demonstrate that several of these compounds exhibit potency comparable to Oseltamivir.

CompoundNeuraminidase Inhibition IC50 (µM)
6e 1.56
9c 2.71
9e 1.88
9f 2.15
10e 1.63
Oseltamivir (Reference) 1.06

The data indicates that compounds 6e and 10e , with IC50 values of 1.56 µM and 1.63 µM respectively, are the most potent inhibitors in this series, closely approaching the inhibitory activity of Oseltamivir (IC50 = 1.06 µM)[1]. These compounds represent promising leads for the development of novel anti-influenza agents.

Experimental Protocols

The following sections detail the methodologies used for the synthesis and biological evaluation of the pyrrolidine-based neuraminidase inhibitors.

General Synthesis of Pyrrolidine Derivatives

The synthesis of the evaluated pyrrolidine derivatives commenced from commercially available 4-hydroxy-L-proline, a closely related chiral precursor to this compound. A multi-step synthetic strategy was employed to yield the final compounds in good yields.[1]

Synthesis_Workflow Start 4-hydroxy-L-proline Step1 Protection & Esterification Start->Step1 Standard protecting group chemistry Step2 Introduction of Side Chain Step1->Step2 Alkylation or other C-C bond formation Step3 Deprotection Step2->Step3 Acidic or basic hydrolysis Step4 Amide Coupling / Further Modification Step3->Step4 Coupling reagents (e.g., HATU, EDC) Final_Compounds Pyrrolidine Derivatives (6e, 9c, 9e, 9f, 10e) Step4->Final_Compounds

General synthetic workflow for pyrrolidine derivatives.
Neuraminidase Inhibition Assay

The inhibitory activity of the synthesized compounds against influenza A (H3N2) neuraminidase was determined using a fluorometric assay.

  • Enzyme and Substrate: Recombinant neuraminidase from influenza A virus (H3N2) and 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as the fluorescent substrate were used.

  • Assay Buffer: The assay was performed in a buffer solution, typically at a physiological pH.

  • Procedure:

    • The synthesized compounds were pre-incubated with the neuraminidase enzyme for a specific period at 37°C.

    • The enzymatic reaction was initiated by the addition of the MUNANA substrate.

    • The reaction was allowed to proceed for a defined time at 37°C.

    • The reaction was terminated by the addition of a stop solution.

  • Detection: The fluorescence of the released 4-methylumbelliferone was measured using a fluorescence plate reader with excitation and emission wavelengths appropriate for the fluorophore.

  • Data Analysis: The concentration of the compound that inhibited 50% of the neuraminidase activity (IC50) was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Oseltamivir was used as a positive control.[1]

Signaling Pathway and Mechanism of Action

Neuraminidase is a crucial enzyme for the release of progeny virions from infected host cells. By cleaving sialic acid residues from the host cell surface, it prevents the aggregation of newly formed viruses and facilitates their spread. Inhibitors of neuraminidase block this process, leading to the clumping of viruses on the cell surface and a halt in the propagation of the infection.

Neuraminidase_Inhibition cluster_virus_lifecycle Influenza Virus Lifecycle cluster_inhibition Mechanism of Inhibition Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication Budding Progeny Virions Budding Replication->Budding Neuraminidase Neuraminidase Budding->Neuraminidase act on Release Virus Release Release->Virus spread of infection SialicAcid Sialic Acid Receptor Neuraminidase->SialicAcid cleaves SialicAcid->Release enables Inhibitor Pyrrolidine Inhibitor Inhibitor->Neuraminidase binds & inhibits

Mechanism of neuraminidase inhibition by pyrrolidine derivatives.

The potent activity of the synthesized pyrrolidine derivatives highlights the potential of this scaffold in the design of novel and effective neuraminidase inhibitors. Further optimization of these lead compounds could result in the development of new therapeutic options for influenza.

References

Safety Operating Guide

Safe Disposal of (R)-(-)-N-Boc-3-pyrrolidinol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (R)-(-)-N-Boc-3-pyrrolidinol is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This compound is classified as a hazardous chemical, and under no circumstances should it be disposed of down the drain or in regular trash. This guide provides a comprehensive, step-by-step operational plan for its safe handling and disposal.

Hazard and Safety Information

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The primary hazards identified in safety data sheets (SDS) include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

Hazard CategoryGHS ClassificationPrecautionary Statement Codes
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P332+P313
Serious Eye Damage/Eye IrritationCategory 2P280, P305+P351+P338, P337+P313
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)P261, P271, P304+P340, P312, P403+P233

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.[4]

  • Lab Coat: Standard laboratory coat to protect from skin contact.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.[2]

In-Lab Waste Management Protocol

Proper segregation and containment of chemical waste are the foundational steps for safe disposal.

Step 1: Waste Segregation

  • Isolate all waste containing this compound from other laboratory waste streams.

  • This includes:

    • Unused or unwanted this compound.

    • Contaminated consumables such as pipette tips, gloves, and weighing boats.

    • Solvents and solutions used to rinse glassware that came into contact with the chemical.

Step 2: Waste Container Management

  • Container Selection: Use a designated, leak-proof, and clearly labeled waste container made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Harmful," "Irritant").

    • The date when waste was first added to the container.

  • Solid vs. Liquid Waste:

    • Solid Waste: Contaminated solid materials like gloves, filter paper, and empty vials should be placed in a designated solid hazardous waste container.

    • Liquid Waste: Unused this compound and contaminated solvents should be collected in a designated liquid hazardous waste container.

Step 3: Decontamination of Empty Containers

  • Empty containers that originally held this compound must be decontaminated before they can be considered non-hazardous.

  • Triple Rinse Procedure:

    • Rinse the empty container with a suitable solvent (e.g., acetone or ethanol) three times.

    • Collect all three rinsates and add them to the designated liquid hazardous waste container.

    • After triple rinsing, the container can typically be disposed of according to your institution's guidelines for decontaminated lab waste.

Step 4: Storage of Hazardous Waste

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and away from sources of ignition and incompatible materials.

Disposal Workflow

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_containment Containment cluster_storage_disposal Storage & Disposal A Don appropriate PPE (Gloves, Goggles, Lab Coat) C Unused this compound or contaminated materials A->C B Work in a well-ventilated area (e.g., fume hood) B->C D Isolate from other waste streams C->D E Use designated, labeled hazardous waste container D->E F Solid Waste (gloves, paper, etc.) E->F G Liquid Waste (unused chemical, rinsate) E->G H Store sealed container in satellite accumulation area F->H G->H I Arrange for pickup by licensed waste management H->I

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your supervisor and the institution's Environmental Health and Safety (EHS) office.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, dry sand).

  • Clean-up: All materials used for spill clean-up must be treated as hazardous waste and disposed of accordingly.

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed environmental waste management company.[5]

  • Do not attempt to neutralize or treat the chemical waste within the laboratory.

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste container.

  • Ensure all necessary paperwork and manifests are completed as required by your institution and local regulations.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.

References

Essential Safety and Logistics for Handling (R)-(-)-N-Boc-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) requirements, and operational procedures for (R)-(-)-N-Boc-3-pyrrolidinol (CAS No. 109431-87-0). Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

To mitigate exposure during handling, the following personal protective equipment is mandatory.[1][2]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield in combination with goggles.Protects against potential splashes or dust particles.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact with the compound.[1]
Skin and Body Protection Laboratory coat.Prevents contamination of personal clothing and skin.[1][3]
Respiratory Protection Work in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[1]Avoids inhalation of dust or aerosols.[1]

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Skin Irritation

  • Eye Irritation

  • Specific target organ toxicity — single exposure (Respiratory system)

  • Acute aquatic toxicity

Signal Word: Warning

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial for safety and procedural consistency.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[4]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]

  • Assemble all necessary equipment and reagents before commencing work.

  • Don the appropriate personal protective equipment as detailed in the table above.

2. Handling:

  • Avoid generating dust.[4]

  • Weigh and transfer the solid compound in a fume hood to minimize inhalation risks.

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.[4]

  • After handling, wash hands thoroughly with soap and water.

3. Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention. If not breathing, give artificial respiration and seek immediate medical attention.[4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Spill Response Workflow:

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Verbally Assess Assess the Spill Alert->Assess From a safe distance DonPPE Don Appropriate PPE Assess->DonPPE If spill is manageable Evacuate_Lab Evacuate_Lab Assess->Evacuate_Lab If spill is large or unmanageable Contain Contain the Spill DonPPE->Contain Use absorbent material Cleanup Clean Up Spill Contain->Cleanup Sweep solid material Package Package Waste Cleanup->Package Into a labeled, sealed container Dispose Dispose of Hazardous Waste Package->Dispose Follow institutional guidelines Report Report the Incident Dispose->Report Document the spill and response

Workflow for handling a chemical spill.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and comply with regulations.

  • Waste Collection:

    • Collect waste material in a clearly labeled, sealed, and appropriate container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Follow all federal, state, and local regulations for chemical waste disposal.

    • Contaminated materials, such as gloves and absorbent pads, should also be treated as hazardous waste and disposed of accordingly.[4]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-N-Boc-3-pyrrolidinol
Reactant of Route 2
(R)-(-)-N-Boc-3-pyrrolidinol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。